5-chloro-1H-indazole-3-carbaldehyde
描述
Structure
3D Structure
属性
IUPAC Name |
5-chloro-2H-indazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-5-1-2-7-6(3-5)8(4-12)11-10-7/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQELXOTYHCBYAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622089 | |
| Record name | 5-Chloro-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102735-84-2 | |
| Record name | 5-Chloro-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physical and chemical properties of 5-chloro-1H-indazole-3-carbaldehyde
An In-depth Technical Guide to 5-chloro-1H-indazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and structural properties of this compound. It includes key identifiers, physicochemical data, a detailed synthetic protocol, and insights into its reactivity and significance as a crucial intermediate in medicinal chemistry.
Compound Identification and Structure
This compound is an aromatic heterocyclic compound featuring an indazole core substituted with a chlorine atom at the 5-position and a formyl (aldehyde) group at the 3-position.[1] Its structure makes it a valuable building block, particularly in the synthesis of kinase inhibitors for drug discovery.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 102735-84-2[1][2][3][4] |
| Molecular Formula | C₈H₅ClN₂O[1][2][3][4] |
| Molecular Weight | 180.59 g/mol [2][3] |
| Canonical SMILES | C1=CC2=NNC(=C2C=C1Cl)C=O[4] |
| InChI Key | XQELXOTYHCBYAI-UHFFFAOYSA-N[2][4] |
| Synonyms | 5-Chloro indazole-3-carboxaldehyde, 5-Chloro-3-(1H)indazole carboxaldehyde[1][2] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. The data is a combination of experimentally determined and predicted values from various chemical databases.
| Property | Value |
| Appearance | Light yellow solid[4] |
| Melting Point | 216 °C[5] |
| Boiling Point (Predicted) | 391.7 ± 22.0 °C at 760 mmHg[2][6] |
| Density (Predicted) | 1.521 ± 0.06 g/cm³[2][6] |
| Flash Point (Predicted) | 190.7 ± 22.3 °C[2][6] |
| Vapor Pressure | 0 mmHg at 25°C[2][6] |
| pKa (Predicted) | 10.85 ± 0.40[4] |
Computed and Spectroscopic Data
Computational descriptors provide further insight into the molecule's characteristics relevant to drug design and development.
| Descriptor | Value |
| XLogP3 | 2.0[2] |
| Hydrogen Bond Acceptor Count | 2[4] |
| Topological Polar Surface Area (TPSA) | 45.8 Ų[3][4] |
| Refractive Index (Predicted) | 1.748[2][6] |
| Complexity | 188[3][4] |
| ¹H NMR (300 MHz, acetone-d6) | δ 13.28 (brs, 1H), 10.19 (s, 1H), 8.16 (dd, J = 2.0, 0.5 Hz, 1H), 7.75 (dd, J = 9.0, 0.5 Hz, 1H), 7.47 (dd, J = 9.0 Hz, J = 2.0 Hz, 1H)[5] |
Reactivity and Chemical Behavior
As a bioisostere of indole, the indazole ring system is of significant interest in medicinal chemistry.[7] The chemical reactivity of this compound is primarily dictated by the aldehyde group at the C3 position. The electron-withdrawing nature of the indazole ring, further enhanced by the chlorine atom at the 5-position, increases the electrophilicity of the aldehyde's carbonyl carbon. This makes it susceptible to nucleophilic attack, serving as a versatile handle for a wide range of chemical transformations to build more complex molecules.[8] It is a key intermediate for accessing a variety of polyfunctionalized 3-substituted indazoles, which are prominent scaffolds in the design of kinase inhibitors.[5][9]
Experimental Protocols: Synthesis
A common and optimized method for synthesizing 1H-indazole-3-carboxaldehyde derivatives is through the nitrosation of the corresponding indole precursor.[5][9]
Synthesis of this compound from 5-Chloro-indole
This procedure involves the reaction of 5-chloro-indole with a nitrosating mixture under mildly acidic conditions.[5][9]
Reagents and Equipment:
-
5-chloro-indole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, 2 N aq.)
-
Dimethylformamide (DMF)
-
Deionized water
-
Reaction flask with stirring
-
Syringe pump
-
Standard workup and purification apparatus (e.g., column chromatography, silica gel)
Detailed Procedure:
-
Preparation of Nitrosating Agent: In a reaction flask kept at 0 °C, a solution of sodium nitrite (NaNO₂, 8 equivalents) in deionized water is prepared.[9] To this, 2 N aqueous HCl (2.7 equivalents) is added slowly, and the mixture is maintained under an argon atmosphere for 10 minutes.[9]
-
Indole Addition: A solution of 5-chloro-indole (1 equivalent) in DMF is added to the nitrosating mixture at 0 °C over a period of 2 hours using a syringe pump.[9]
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 12 hours.[5][9]
-
Purification: The reaction is quenched and the product is extracted. The crude product is then purified by column chromatography on silica gel, typically eluting with a petroleum ether/ethyl acetate mixture (e.g., 8:2 ratio), to yield this compound as a solid.[5][9] This optimized procedure has been reported to achieve a high yield of 96%.[5]
Visualized Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound via the nitrosation of 5-chloro-indole.
Caption: Synthetic workflow for this compound.
References
- 1. pschemicals.com [pschemicals.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C8H5ClN2O | CID 22055864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 6. Page loading... [wap.guidechem.com]
- 7. Page loading... [guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
An In-Depth Technical Guide to 5-Chloro-1H-indazole-3-carbaldehyde: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-chloro-1H-indazole-3-carbaldehyde, a key heterocyclic intermediate in the development of novel therapeutics. This document details its physicochemical properties, provides a robust experimental protocol for its synthesis, and explores the burgeoning field of its derivatives as potent kinase inhibitors, particularly within the context of cancer research.
Core Molecular Data
This compound is a solid, typically light yellow or brown, at room temperature.[1] Its fundamental molecular properties are summarized in the table below, providing a quantitative foundation for its use in research and development.
| Property | Value | Reference |
| Molecular Formula | C₈H₅ClN₂O | [2] |
| Molecular Weight | 180.59 g/mol | [2] |
| CAS Number | 102735-84-2 | [2] |
| Exact Mass | 180.0090405 Da | [2] |
| Topological Polar Surface Area | 45.8 Ų | [2] |
| Complexity | 188 | [2] |
Synthesis Protocol: Nitrosation of 5-Chloro-indole
A highly efficient and optimized procedure for the synthesis of this compound involves the nitrosation of 5-chloro-indole.[3] This method provides a high yield and is adaptable to a variety of functionalized indoles.
General Procedure
The synthesis is carried out by the slow addition of a solution of 5-chloro-indole in dimethylformamide (DMF) to a nitrosating mixture of sodium nitrite (NaNO₂) and hydrochloric acid (HCl) in a water and DMF solution at 0 °C.[3]
Detailed Experimental Protocol
-
Preparation of the Nitrosating Mixture: In a reaction vessel, dissolve sodium nitrite (8 equivalents) and hydrochloric acid (2.7 equivalents) in a 5.3:3 mixture of water and DMF. Cool the solution to 0 °C.
-
Addition of the Indole Substrate: Slowly add a solution of 5-chloro-indole (1 equivalent, 303 mg, 2 mmol) in DMF to the nitrosating mixture over a period of 2 hours, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir for 12 hours at room temperature.
-
Purification: The resulting product is purified by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (8:2). This procedure yields the pure this compound as a brown solid with a typical yield of 96% (344 mg).[3]
Therapeutic Potential: Indazole Derivatives as Kinase Inhibitors
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives being investigated and developed as potent inhibitors of protein kinases.[4][5] These enzymes play a critical role in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
Derivatives of this compound are being actively explored for their potential as anticancer agents. One notable study focused on a series of 1H-indazole-3-amine derivatives, which were evaluated for their inhibitory activities against various human cancer cell lines.[6][7]
Quantitative Analysis of Anticancer Activity
The antiproliferative effects of these indazole derivatives were quantified using the methyl thiazolyl tetrazolium (MTT) assay. The half-maximal inhibitory concentration (IC₅₀) values, representing the concentration of the compound required to inhibit 50% of cancer cell growth, were determined.
| Compound | Target Cell Line | Cancer Type | IC₅₀ (µM) |
| 6o | K562 | Chronic Myeloid Leukemia | 5.15[6][7] |
| 6o | HEK-293 | Normal Human Cell | 33.2[6][7] |
| 5k | Hep-G2 | Hepatoma | 3.32[6] |
| 5k | HEK-293 | Normal Human Cell | 12.17[6] |
Compound 6o demonstrated a promising inhibitory effect against the K562 cell line and exhibited significant selectivity for cancer cells over normal cells.[6][7] Further investigation suggested that its mechanism of action may involve the inhibition of Bcl2 family members and the p53/MDM2 pathway, leading to apoptosis and cell cycle arrest.[6][7]
Signaling Pathway Inhibition: The PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a crucial intracellular pathway that promotes cell survival and proliferation. Its hyperactivation is a common feature in many cancers, making it a prime target for anticancer drug development.[8] Indazole-based compounds have emerged as potent inhibitors of this pathway.[9]
The diagram below illustrates the logical flow of the PI3K/Akt/mTOR signaling cascade and the points of inhibition by indazole-derived compounds.
Figure 1: The PI3K/Akt/mTOR signaling pathway and inhibition by indazole derivatives.
Experimental Workflow: From Synthesis to Biological Evaluation
The development of novel therapeutic agents from a lead compound like this compound follows a structured experimental workflow. This process begins with the synthesis of a library of derivatives and progresses through various stages of biological evaluation to identify promising drug candidates.
Figure 2: A generalized experimental workflow for drug discovery using this compound.
References
- 1. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C8H5ClN2O | CID 22055864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Spectroscopic and Synthetic Profile of 5-chloro-1H-indazole-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for 5-chloro-1H-indazole-3-carbaldehyde, a key intermediate in medicinal chemistry. The document details the ¹H and ¹³C NMR data in a structured format and outlines the experimental protocols for data acquisition, serving as a vital resource for researchers engaged in the synthesis and characterization of indazole-based compounds.
¹H and ¹³C NMR Spectroscopic Data
The NMR spectra for this compound were recorded in acetone-d₆. The proton (¹H) NMR spectrum was acquired at 300 MHz and the carbon (¹³C) NMR spectrum at 75 MHz. The chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR Data for this compound[1][2]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 13.28 | brs | - | NH |
| 10.19 | s | - | CHO |
| 8.16 | dd | 2.0, 0.5 | H-4 |
| 7.75 | dd | 9.0, 0.5 | H-7 |
| 7.47 | dd | 9.0, 2.0 | H-6 |
brs = broad singlet, s = singlet, dd = doublet of doublets
Table 2: ¹³C NMR Data for this compound[1][2]
| Chemical Shift (δ) ppm | Assignment |
| 187.5 | CHO |
| 144.6 | C-3 |
| 141.0 | C-7a |
| 130.0 | C-5 |
| 128.8 | C-4 |
| 122.5 | C-6 |
| 121.1 | C-3a |
| 113.5 | C-7 |
Experimental Protocols
The following section details the methodology for the synthesis and NMR analysis of this compound.
Synthesis of this compound[1][2]
The synthesis of this compound is achieved through the nitrosation of 5-chloro-indole. A solution of sodium nitrite in deionized water and DMF is treated with hydrochloric acid at 0 °C under an argon atmosphere. A solution of 5-chloro-indole in DMF is then added slowly to this mixture. The reaction is stirred for 12 hours at room temperature. The resulting product is purified by column chromatography on silica gel.[1][2]
NMR Spectroscopic Analysis[1]
NMR spectra were recorded on a 300 MHz spectrometer.[1] Samples were dissolved in acetone-d₆. Chemical shifts for ¹H NMR are referenced to the residual solvent peak of acetone-d₆ at δ 2.05 ppm.[1] For ¹³C NMR, the chemical shifts are referenced to the central peak of the acetone-d₆ multiplet at δ 29.84 ppm.[1]
Workflow and Structural Information
The following diagrams illustrate the experimental workflow for the synthesis and the structural assignment of the NMR signals.
Caption: Synthetic workflow for this compound.
References
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
Spectroscopic Profile of 5-chloro-1H-indazole-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-chloro-1H-indazole-3-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the indazole scaffold, a bioisostere of indole, it serves as a crucial intermediate in the synthesis of various biologically active molecules.[1][2] Indazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] A thorough understanding of the spectroscopic characteristics of this compound is fundamental for its unambiguous identification, purity assessment, and the structural elucidation of its subsequent derivatives. This guide provides an in-depth analysis of its spectroscopic data and the experimental protocols for its synthesis and characterization.
Spectroscopic Data Summary
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. The data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for elucidating the carbon-hydrogen framework of the molecule. The spectra are typically recorded in deuterated acetone (acetone-d₆).[3][4]
Table 1: ¹H NMR Spectroscopic Data for this compound [3][4]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 13.28 | brs | - | NH |
| 10.19 | s | - | CHO |
| 8.16 | dd | 2.0, 0.5 | H4 |
| 7.75 | dd | 9.0, 0.5 | H7 |
| 7.47 | dd | 9.0, 2.0 | H6 |
Solvent: acetone-d₆, Spectrometer Frequency: 300 MHz
Table 2: ¹³C NMR Spectroscopic Data for this compound [3][4]
| Chemical Shift (δ) ppm | Assignment |
| 187.5 | C=O (aldehyde) |
| 144.6 | C3a |
| 141.0 | C7a |
| 130.0 | C5 |
| 128.8 | C4 |
| 122.5 | C6 |
| 121.1 | C3 |
| 113.5 | C7 |
Solvent: acetone-d₆, Spectrometer Frequency: 75 MHz
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the characteristic vibrational frequencies of the functional groups present in the molecule. The spectrum for this compound exhibits distinct peaks corresponding to the N-H, C=O, and aromatic C-H and C=C bonds.[3][4]
Table 3: Key IR Absorption Bands for this compound [3][4]
| Wavenumber (ν) cm⁻¹ | Description |
| 3243 | N-H stretching |
| 1659 | C=O stretching (aldehyde) |
| 1447 | Aromatic C=C stretching |
| 1333 | C-H bending |
| 1100 | C-N stretching |
| 926 | C-H out-of-plane bending |
| 798 | C-Cl stretching |
| 685 | Aromatic C-H out-of-plane bending |
Sample preparation: neat
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.[3][4]
Table 4: High-Resolution Mass Spectrometry Data for this compound [3][4]
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Formula |
| ESI⁻ | Calculated: 179.0012, Found: 179.0012 | [C₈H₄³⁵ClN₂O - H]⁻ |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections describe the synthesis and analytical procedures.
Synthesis of this compound[3][4]
The synthesis is achieved through the nitrosation of 5-chloro-indole.
Materials:
-
5-chloro-indole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, 2 N)
-
Deionized water
-
Dimethylformamide (DMF)
-
Petroleum ether
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
A solution of sodium nitrite (8 equivalents) in deionized water and DMF is prepared and cooled to 0 °C.
-
2 N HCl (2.7 equivalents) is slowly added to the cooled solution.
-
A solution of 5-chloro-indole (1 equivalent) in DMF is then added slowly to the nitrosating mixture at 0 °C over a period of 2 hours.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 12 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is purified by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate (8:2) as the eluent.
-
The pure compound is obtained as a brown solid.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a 300 MHz spectrometer.[3] Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak of acetone-d₆ (δH = 2.05, δC = 29.84).[3]
Infrared (IR) Spectroscopy: IR spectra were recorded with a universal ATR sampling accessory.[3] The data is reported in wavenumbers (cm⁻¹).[3]
High-Resolution Mass Spectrometry (HRMS): HRMS was performed using an orthogonal acceleration time-of-flight (oa-TOF) mass spectrometer equipped with an electrospray source in negative mode (ESI⁻).[4]
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Synthesis and purification workflow for this compound.
References
- 1. Page loading... [guidechem.com]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 4. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Purification of 5-chloro-1H-indazole-3-carbaldehyde by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, in-depth protocol for the purification of 5-chloro-1H-indazole-3-carbaldehyde utilizing silica gel column chromatography. The methodologies outlined herein are designed to ensure high purity and yield, critical for downstream applications in medicinal chemistry and drug development.
Introduction
This compound is a key synthetic intermediate in the development of various pharmacologically active molecules. Its purity is paramount for the success of subsequent synthetic steps and the accurate assessment of biological activity. Column chromatography is a robust and widely adopted technique for the purification of such organic compounds, enabling the separation of the target molecule from unreacted starting materials, byproducts, and other impurities. This document details the necessary materials, procedural steps, and underlying principles for the efficient purification of this compound.
Physicochemical Properties of this compound
A fundamental understanding of the physicochemical properties of the target compound is essential for developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₈H₅ClN₂O | [1] |
| Molecular Weight | 180.59 g/mol | [1] |
| Appearance | Light yellow to brown solid | [2] |
| pKa (predicted) | 10.85 ± 0.40 | |
| Topological Polar Surface Area | 45.8 Ų | [1] |
The presence of the indazole core, a chloro substituent, and a carbaldehyde group imparts a moderate polarity to the molecule. This polarity dictates its interaction with the stationary and mobile phases in column chromatography.
Synthesis and Potential Impurities
This compound is commonly synthesized from 5-chloro-1H-indole via nitrosation.[2][3] Understanding the reaction pathway is crucial for identifying potential impurities that need to be removed during purification.
Primary Impurities:
-
Unreacted 5-chloro-1H-indole: The starting material for the synthesis.
-
Dimeric byproducts: Can form during the nitrosation reaction.
-
Other regioisomers: Depending on the synthetic route, minor isomers may be formed.
-
Degradation products: The aldehyde functionality can be susceptible to oxidation or other degradation pathways under certain conditions.
The chosen chromatographic method is designed to effectively separate the moderately polar product from the less polar starting material and other potential impurities.
Experimental Protocol: Column Chromatography
This protocol is based on established methods for the purification of this compound and related analogs.[2][3]
Materials and Equipment
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase Solvents: Petroleum ether (or hexanes) and Ethyl acetate (EtOAc), HPLC grade
-
Crude this compound
-
Chromatography column
-
Glass wool or cotton
-
Sand (acid-washed)
-
Beakers, flasks, and graduated cylinders
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Fraction collection tubes
-
Rotary evaporator
Method Development with Thin-Layer Chromatography (TLC)
Prior to performing column chromatography, it is essential to determine the optimal solvent system using TLC. The goal is to achieve a retention factor (Rƒ) of approximately 0.2-0.3 for the target compound, which generally provides good separation on a column.
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of petroleum ether and ethyl acetate. Start with a ratio of 8:2.
-
Visualize the spots under a UV lamp (254 nm).
-
Adjust the solvent ratio to achieve the target Rƒ value. Increasing the proportion of ethyl acetate will decrease the Rƒ.
A reported TLC analysis for this compound using petroleum ether/EtOAc (8:2) showed an Rƒ of 0.40.[2]
Column Preparation (Slurry Method)
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of glass wool or cotton at the bottom of the column.
-
Add a thin layer (approx. 1 cm) of sand on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., petroleum ether). The consistency should be pourable but not overly dilute.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.
-
Once the silica gel has settled, add another thin layer of sand on top to prevent disturbance of the stationary phase during sample and solvent addition.
-
Equilibrate the column by running several column volumes of the initial mobile phase through the packed silica gel.
Sample Loading (Dry Loading)
Dry loading is recommended for samples that are not readily soluble in the mobile phase.
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude material) to the solution.
-
Concentrate the mixture using a rotary evaporator until a free-flowing powder is obtained.
-
Carefully add the powdered sample to the top of the prepared column.
Elution and Fraction Collection
-
Begin the elution with the mobile phase determined by TLC. For this compound, an isocratic elution with petroleum ether/ethyl acetate (8:2) has been shown to be effective.[2][3]
-
Maintain a constant flow of the mobile phase through the column.
-
Collect fractions in separate test tubes.
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under UV light.
-
Combine the fractions containing the pure product.
A study utilizing this mobile phase for the purification of this compound reported a yield of 96%.[3] For other, similar indazole-3-carboxaldehydes, variations of petroleum ether/EtOAc or CH₂Cl₂/EtOAc have also been successfully employed.[3]
Product Isolation
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the purification process.
Caption: Workflow for the purification of this compound.
Conclusion
The column chromatography protocol detailed in this guide provides a reliable and efficient method for the purification of this compound. By carefully selecting the stationary and mobile phases based on preliminary TLC analysis and adhering to proper column packing and elution techniques, researchers can obtain the target compound with high purity, suitable for demanding applications in drug discovery and development.
References
Solubility Profile of 5-chloro-1H-indazole-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 5-chloro-1H-indazole-3-carbaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing a framework for determining its solubility. It includes a detailed experimental protocol for solubility assessment in various solvents, a structured table for data presentation, and a discussion of the predicted solubility based on the compound's structural features. This guide is intended to be a valuable resource for researchers working with this compound, enabling them to conduct their own solubility studies and effectively integrate this molecule into their research workflows.
Introduction
This compound is a substituted indazole derivative. The indazole scaffold is a prominent bicyclic heterocycle in medicinal chemistry, known to exhibit a wide range of biological activities. The solubility of a compound is a critical physicochemical property that influences its suitability for various applications, including its use in biological assays, formulation development, and as a reactant in chemical synthesis. Understanding the solubility of this compound in different solvent systems is therefore essential for its effective utilization in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties can provide initial insights into its likely solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₅ClN₂O | [1][2][3] |
| Molecular Weight | 180.59 g/mol | [1][2] |
| Appearance | Light yellow solid | [2] |
| Predicted LogP | 2.03 | [2] |
| Topological Polar Surface Area | 45.8 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1][2] |
Note: LogP (octanol-water partition coefficient) is a measure of lipophilicity. A positive value suggests a preference for lipophilic environments.
Predicted Solubility Behavior
Based on its structure, this compound possesses both polar and non-polar characteristics. The indazole ring system with its nitrogen atoms and the aldehyde group can participate in hydrogen bonding, suggesting potential solubility in polar protic and aprotic solvents. The presence of the chlorophenyl ring, however, imparts significant non-polar character, which would favor solubility in organic solvents of lower polarity.
It is anticipated that the compound will exhibit limited solubility in water due to its relatively high LogP value and the presence of the hydrophobic chlorophenyl group. Good solubility is expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are effective at solvating a wide range of organic molecules. Solubility in alcohols like ethanol and methanol is likely to be moderate. In non-polar solvents such as hexane, the solubility is expected to be low.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |
| Water | 25 | |||
| Ethanol | 25 | |||
| Methanol | 25 | |||
| Acetone | 25 | |||
| Ethyl Acetate | 25 | |||
| Dichloromethane | 25 | |||
| Chloroform | 25 | |||
| Toluene | 25 | |||
| Hexane | 25 | |||
| Dimethyl Sulfoxide (DMSO) | 25 | |||
| N,N-Dimethylformamide (DMF) | 25 |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound. This protocol is adapted from standard laboratory procedures for solubility testing of solid organic compounds.[4][5]
5.1. Materials
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, acetone, ethyl acetate, DMSO, etc.)
-
Analytical balance
-
Vials or test tubes with caps
-
Vortex mixer or magnetic stirrer
-
Constant temperature bath or shaker
-
Centrifuge
-
Micropipettes
-
UV-Vis spectrophotometer or HPLC system
5.2. Experimental Workflow
Caption: Experimental workflow for determining the solubility of a solid compound.
5.3. Detailed Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 1.0 mL) of the different test solvents. The amount of solid should be sufficient to ensure that a saturated solution is formed and some undissolved solid remains.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the dissolution equilibrium is reached. The shaking ensures continuous mixing.
-
-
Phase Separation:
-
After equilibration, remove the vials and centrifuge them at a high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant using a micropipette. Be cautious not to disturb the solid pellet.
-
-
Quantification:
-
Dilute the aliquot of the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.
-
Determine the concentration of this compound in the diluted sample using a validated analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A calibration curve should be prepared using standard solutions of the compound.
-
-
Calculation of Solubility:
-
Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Logical Flow for Qualitative Solubility Testing
For a rapid assessment of solubility, a qualitative approach can be employed. The following diagram illustrates a logical sequence for such tests.
Caption: Decision tree for the qualitative analysis of a compound's solubility.
Conclusion
While specific quantitative solubility data for this compound remains to be published, this technical guide provides researchers with the necessary tools to determine this crucial parameter. By following the detailed experimental protocol and utilizing the provided data presentation framework, scientists and drug development professionals can generate reliable solubility profiles for this compound. This will facilitate its effective use in further research, including chemical synthesis, biological screening, and formulation studies. The predicted solubility behavior, based on the compound's structure, serves as a useful starting point for solvent selection in these experimental investigations.
References
An In-depth Technical Guide to the Safety and Handling of 5-chloro-1H-indazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 5-chloro-1H-indazole-3-carbaldehyde (CAS No. 102735-84-2). As a key intermediate and building block in medicinal chemistry, particularly in the development of kinase inhibitors, understanding its properties and handling requirements is crucial for ensuring laboratory safety and experimental integrity.[1][2]
Chemical and Physical Properties
This compound is a light yellow or brown solid.[1] Its key physical and chemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 102735-84-2 | [3][4] |
| Molecular Formula | C₈H₅ClN₂O | [3][4] |
| Molecular Weight | 180.59 g/mol | [3][4] |
| Exact Mass | 180.0090 g/mol | [3] |
| Appearance | Light yellow / Brown solid | [1] |
| Boiling Point | 391.7 ± 22.0 °C (Predicted) | [3] |
| Density | 1.521 ± 0.06 g/cm³ (Predicted) | [3] |
| Flash Point | 190.7 ± 22.3 °C (Predicted) | [3] |
| Polar Surface Area | 45.8 Ų | [4] |
Safety and Hazard Information
2.1 GHS Hazard Classification (Anticipated)
Based on related compounds, the following GHS classifications should be considered.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[5][6] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[5][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[5][6] |
2.2 First Aid Measures
Standard first aid protocols should be followed in case of exposure.[7]
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[7][8]
-
Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. If skin irritation persists, call a physician.[7][8]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[7][8]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[7][8]
2.3 Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[7]
-
Specific Hazards: Hazardous combustion products may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[9]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand and full protective gear.[7][9]
Handling, Storage, and Disposal
3.1 Safe Handling Safe handling is paramount to prevent exposure and contamination.
-
Handle in a well-ventilated place, preferably within a chemical fume hood.[3]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[3][7]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Avoid the formation and inhalation of dust and aerosols.[3]
-
Wash hands thoroughly after handling.[8]
3.2 Storage Proper storage ensures the stability of the compound and the safety of the laboratory.
-
Store in a tightly closed container.[3]
-
Keep in a dry, cool, and well-ventilated place.[3]
-
Store apart from incompatible materials such as strong oxidizing agents and strong reducing agents.[7]
3.3 Accidental Release and Disposal
-
Accidental Release: For spills, wear appropriate PPE, ensure adequate ventilation, and prevent dust clouds. Sweep up the material, place it in a suitable, closed container for disposal, and clean the spill area thoroughly.[9][10]
-
Disposal: Chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[11] Do not dispose of it down the drain or with regular trash.[12] The first rinse of any container that held the chemical should be collected as hazardous waste.[12]
Experimental Protocols
Synthesis of this compound via Nitrosation of Indole
The following protocol is adapted from an optimized procedure for the synthesis of 1H-indazole-3-carboxaldehyde derivatives.[1] This reaction converts the indole precursor into the desired indazole-3-carbaldehyde.
Reagents and Materials:
-
5-chloro-indole (starting material)
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl Acetate (EtOAc)
-
Petroleum Ether
-
Silica Gel for column chromatography
Procedure:
-
A nitrosating mixture is prepared using sodium nitrite (8 equivalents) and hydrochloric acid (2.7 equivalents) in a water:DMF solvent system.
-
A solution of 5-chloro-indole (1 equivalent, 2 mmol, 303 mg) in DMF is added slowly to the nitrosating mixture at 0 °C over 2 hours.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 12 hours.
-
The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Upon completion, the product is extracted and purified by column chromatography on silica gel.
-
The column is eluted with a mixture of petroleum ether and ethyl acetate (8:2 ratio).
-
The pure compound is isolated as a brown solid (yield: 96%).[1]
Workflows and Logical Diagrams
The following diagrams illustrate key workflows for handling and synthesizing this compound.
References
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. echemi.com [echemi.com]
- 4. This compound | C8H5ClN2O | CID 22055864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. angenechemical.com [angenechemical.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Methodological & Application
Application Notes: The Versatile Role of 5-chloro-1H-indazole-3-carbaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The compound 5-chloro-1H-indazole-3-carbaldehyde is a pivotal building block in the synthesis of a diverse array of bioactive molecules. Its unique chemical architecture, featuring a reactive aldehyde group appended to a 5-chloro-substituted indazole scaffold, makes it a valuable starting material for the development of novel therapeutic agents, particularly in the realm of oncology and kinase inhibition. The indazole core is recognized as a "privileged scaffold" in medicinal chemistry, as it can mimic the hydrogen bonding patterns of purines, enabling it to interact with the ATP-binding sites of various kinases.
Therapeutic Potential of this compound Derivatives
Derivatives synthesized from this compound have shown significant promise in several therapeutic areas:
-
Anticancer Activity: The indazole nucleus is a common feature in numerous approved and clinical-stage anticancer drugs. Derivatives of this compound are being explored as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis. These include Polo-like kinase 4 (PLK4) and Epidermal Growth Factor Receptor (EGFR).
-
Kinase Inhibition: The indazole ring system is a key pharmacophore in many kinase inhibitors. The nitrogen atoms of the indazole can form critical hydrogen bonds within the hinge region of the kinase ATP-binding pocket, leading to potent and selective inhibition. The 5-chloro substituent can further enhance binding affinity and modulate the pharmacokinetic properties of the resulting inhibitor.
Data Presentation: In Vitro Antiproliferative Activity of Indazole Derivatives
The following tables summarize the in vitro anticancer activity of various indazole derivatives, highlighting their potency against different cancer cell lines. While not all of these compounds are direct derivatives of this compound, they showcase the therapeutic potential of the indazole scaffold.
Table 1: Antiproliferative Activity of Indazole Derivatives Against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 2f | 4T1 | Breast Cancer | 0.23 | [1][2] |
| A549 | Lung Cancer | 1.15 | [1][2] | |
| HepG2 | Liver Cancer | 0.80 | [1] | |
| MCF-7 | Breast Cancer | 0.34 | [1] | |
| 6o | K562 | Leukemia | 5.15 | [3] |
| A549 | Lung Cancer | >50 | [3] | |
| PC-3 | Prostate Cancer | 28.43 | [3] | |
| Hep-G2 | Liver Cancer | 19.56 | [3] | |
| C05 | IMR-32 | Neuroblastoma | 0.948 | [4][5] |
| MCF-7 | Breast Cancer | 0.979 | [4][5] | |
| H460 | Lung Cancer | 1.679 | [4][5] |
Table 2: Kinase Inhibitory Activity of Indazole-Based Compounds
| Compound | Target Kinase | IC50 (nM) | Reference |
| C05 | PLK4 | < 0.1 | [4][5] |
| Entrectinib | ALK | 12 | [6] |
| Compound 89 | Bcr-AblWT | 14 | [6] |
| Bcr-AblT315I | 450 | [6] |
Experimental Protocols
Detailed methodologies for key experiments involving the synthesis and evaluation of this compound and its derivatives are provided below.
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from 5-chloro-indole.
Materials:
-
5-chloro-indole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Silica gel for column chromatography
Procedure:
-
Prepare a solution of sodium nitrite in deionized water at 0°C.
-
Slowly add a solution of hydrochloric acid to the sodium nitrite solution at 0°C.
-
Keep the resulting mixture under an inert atmosphere (e.g., argon) for 10 minutes before adding DMF.
-
Prepare a solution of 5-chloro-indole in DMF.
-
Add the 5-chloro-indole solution to the reaction mixture at 0°C.
-
Stir the reaction at room temperature for 12 hours.
-
Extract the resulting mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (e.g., 8:2) to yield pure this compound.
Protocol 2: General Procedure for the Synthesis of Indazole-Based Kinase Inhibitors via Suzuki Coupling
This protocol outlines a common method for elaborating the this compound core into more complex molecules using a Suzuki coupling reaction.
Materials:
-
5-bromo-1H-indazol-3-amine (as a representative starting material)
-
Substituted boronic acid or ester
-
Palladium catalyst (e.g., PdCl₂(dppf)₂)
-
Base (e.g., Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a reaction vessel, add 5-bromo-1H-indazol-3-amine, the desired boronic acid or ester, palladium catalyst, and base.
-
Add the solvent system (e.g., 1,4-dioxane/H₂O, 1:1).
-
Heat the reaction mixture at 90°C under a nitrogen atmosphere for 6 hours.
-
After completion, cool the reaction and perform a standard aqueous work-up.
-
Purify the crude product by column chromatography to obtain the desired coupled product.
Protocol 3: In Vitro Antiproliferative Assay (MTT Assay)
This protocol describes a standard method for evaluating the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, K562, PC-3, Hep-G2)
-
Human embryonic kidney cell line (HEK-293) for cytotoxicity evaluation in normal cells
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized indazole derivatives
-
5-Fluorouracil (5-Fu) as a positive control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized indazole derivatives and the positive control (5-Fu) for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Dissolve the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[3]
Mandatory Visualizations
The following diagrams illustrate key concepts related to the use of this compound in medicinal chemistry.
Caption: Synthetic utility of this compound.
Caption: Mechanism of action of an indazole-based PLK4 inhibitor.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-chloro-1H-indazole-3-carbaldehyde as a Key Intermediate for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its ability to act as a bioisostere of indole and form critical hydrogen bonds within the ATP-binding pocket of kinases makes it a valuable pharmacophore.[1] 5-chloro-1H-indazole-3-carbaldehyde is a key intermediate in the synthesis of a variety of 3-substituted indazole derivatives, providing a versatile platform for the development of potent and selective kinase inhibitors targeting critical signaling pathways in cancer and other diseases. The aldehyde functionality at the C3 position allows for diverse chemical modifications, including the formation of alkenes via Wittig or Knoevenagel reactions, which is a key step in the synthesis of several kinase inhibitors.[1]
This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors, with a focus on Vascular Endothelial Growth Factor Receptor (VEGFR) and Polo-like Kinase 4 (PLK4) inhibitors.
Data Presentation: Inhibitory Activity of Indazole-Based Kinase Inhibitors
The following table summarizes the in vitro inhibitory activities of representative indazole-based kinase inhibitors.
| Compound/Drug Name | Target Kinase(s) | IC50/Ki (nM) | Cell Line (for cellular IC50) | Cellular IC50 (µM) |
| Axitinib | VEGFR-1, -2, -3 | 0.1, 0.2, 0.1-0.3 | - | - |
| Indazole-based PLK4 Inhibitor (C05) | PLK4 | < 0.1 | IMR-32 (neuroblastoma) | 0.948 |
| MCF-7 (breast cancer) | 0.979 | |||
| H460 (non-small cell lung cancer) | 1.679 | |||
| Indazole-based PLK4 Inhibitor (K22) | PLK4 | 0.1 | MCF-7 (breast cancer) | 1.3 |
| Indazole-based FGFR Inhibitor (Compound 105) | FGFR1, -2, -3, -4 | 0.9, 2.0, 2.0, 6.1 | - | - |
| Indazole-based MEK4 Inhibitor (Compound 6ff) | MEK4 | 15.0 (enzymatic) | - | 0.642 (cellular) |
| Indazole-based EGFR/VEGFR-2 Inhibitor (Compound 8h) | EGFR, VEGFR-2 | 23 (MCF-7), 25 (HCT-116) | MCF-7, HCT-116 | - |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the key intermediate, this compound, from 5-chloro-1H-indole via a nitrosation reaction.
Materials:
-
5-chloro-1H-indole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ethyl acetate
-
Petroleum ether
-
Silica gel for column chromatography
Procedure:
-
Prepare a solution of sodium nitrite in deionized water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of hydrochloric acid to the sodium nitrite solution while maintaining the temperature at 0 °C.
-
Stir the mixture for 10-15 minutes.
-
In a separate flask, dissolve 5-chloro-1H-indole in an appropriate solvent.
-
Slowly add the 5-chloro-1H-indole solution to the freshly prepared nitrous acid solution at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to obtain this compound as a solid.[1]
Protocol 2: Synthesis of a VEGFR Inhibitor Intermediate via Wittig Reaction
This protocol outlines the synthesis of a key vinyl-indazole intermediate, a precursor to Axitinib-like molecules, from a 6-halo-1H-indazole-3-carbaldehyde, a close analog of the 5-chloro derivative. The same chemistry is applicable to the 5-chloro starting material.[2]
Materials:
-
6-iodo-1H-indazole-3-carbaldehyde (or this compound)
-
(Pyridin-2-ylmethyl)triphenylphosphonium chloride
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), suspend (pyridin-2-ylmethyl)triphenylphosphonium chloride in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add potassium tert-butoxide portion-wise to the suspension. The color of the mixture will change, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
In a separate flask, dissolve 6-iodo-1H-indazole-3-carbaldehyde in anhydrous DMF.
-
Cool the ylide solution back to 0 °C and slowly add the solution of the indazole-3-carbaldehyde.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired (E)-6-iodo-3-(2-(pyridin-2-yl)vinyl)-1H-indazole.
Signaling Pathways and Experimental Workflows
Synthetic Workflow for Indazole-Based Kinase Inhibitors
Caption: Synthetic pathway from 5-chloro-1H-indole to a final kinase inhibitor.
VEGFR Signaling Pathway
Caption: Simplified VEGFR signaling pathway inhibited by indazole-based drugs.[3][4]
PLK4-Mediated Centrosome Duplication Pathway
Caption: Key steps in PLK4-mediated centrosome duplication.[5][6]
References
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103387565B - The preparation method of Axitinib - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of 5-chloro-1H-indazole-3-carbaldehyde derivatives and their biological activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of novel 5-chloro-1H-indazole-3-carbaldehyde derivatives. The protocols detailed below are intended to guide researchers in the development of new therapeutic agents, with a focus on anticancer and antimicrobial applications.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The this compound scaffold serves as a versatile starting material for the synthesis of various derivatives, such as Schiff bases and hydrazones, which have shown promise as potent biological agents. This document outlines the synthesis of these derivatives and summarizes their evaluated anticancer and antimicrobial activities.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives, primarily Schiff bases and hydrazones, begins with the preparation of the core aldehyde. A general synthetic pathway involves the reaction of the aldehyde with various primary amines or hydrazides.
A general synthetic scheme for the preparation of Schiff base and hydrazone derivatives of this compound is presented below. The synthesis is a straightforward condensation reaction.
// Reactants Indazole_Aldehyde [label="this compound"]; Amine_Hydrazide [label="Primary Amine (R-NH2) or\nHydrazide (R-CONHNH2)"];
// Reaction Conditions Solvent_Catalyst [label="Ethanol, Acetic Acid (cat.)", shape=ellipse, style=filled, fillcolor="#FFFFFF"];
// Products Schiff_Base [label="Schiff Base Derivative", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrazone [label="Hydrazone Derivative", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Workflow Indazole_Aldehyde -> Solvent_Catalyst; Amine_Hydrazide -> Solvent_Catalyst; Solvent_Catalyst -> Schiff_Base [label=" forms"]; Solvent_Catalyst -> Hydrazone [label=" forms"]; }
Some indazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. T[1][2]his is often associated with the modulation of pro-apoptotic and anti-apoptotic proteins.
The antimicrobial mechanism of action for many heterocyclic compounds, including indazoles, can involve the inhibition of essential microbial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication.
Conclusion
The this compound scaffold is a valuable starting point for the development of novel anticancer and antimicrobial agents. The synthetic protocols provided herein are straightforward and can be adapted for the generation of a diverse library of Schiff base and hydrazone derivatives. The biological data, while still emerging for this specific subclass of indazoles, indicates a promising potential for these compounds. Further research, including extensive structure-activity relationship (SAR) studies and in vivo efficacy evaluations, is warranted to fully explore the therapeutic utility of these derivatives.
References
Application Note: A Robust Protocol for the Synthesis of 5-Chloro-1H-indazole-3-carbaldehyde via Nitrosation of 5-Chloroindole
Introduction Indazole derivatives are pivotal structural motifs in medicinal chemistry, notably as kinase inhibitors for therapeutic applications.[1][2] The 1H-indazole-3-carbaldehydes are particularly valuable as key intermediates for the synthesis of a diverse range of 3-substituted indazoles.[1][2] This application note details an optimized and direct protocol for the synthesis of 5-chloro-1H-indazole-3-carbaldehyde from 5-chloroindole through a nitrosation reaction. This method is advantageous due to its mild reaction conditions and high yield, providing a reliable route for researchers in drug discovery and development.[3][4]
The transformation from an indole to an indazole scaffold represents a significant strategy in the design of bioactive molecules. Indazoles are considered bioisosteres of indoles and possess the ability to form strong hydrogen bonds within the hydrophobic pockets of proteins, a property that has been exploited in the development of marketed drugs such as axitinib and pazopanib.[5]
Reaction Principle The synthesis proceeds via a multi-step pathway initiated by the nitrosation of the C3 position of the indole ring to form an oxime intermediate. This is followed by the addition of water at the C2 position, which instigates the opening of the indole ring. The reaction concludes with a subsequent ring-closure to form the stable 1H-indazole-3-carbaldehyde product.[1][5] A critical aspect of this protocol is the slow addition of the indole substrate to the nitrosating mixture. This approach maintains a low concentration of the nucleophilic indole, which is crucial for minimizing the formation of dimeric side products and favoring the desired reaction pathway.[1]
Experimental Protocol
Materials and Reagents
-
5-Chloroindole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, 2 N aqueous solution)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Argon gas supply
-
Standard laboratory glassware
-
Syringe pump
-
Ice bath
-
Magnetic stirrer
Procedure
-
Preparation of the Nitrosating Mixture:
-
In a round-bottom flask under an argon atmosphere, dissolve sodium nitrite (550 mg, 8 mmol, 8 equivalents) in deionized water (4 mL) and N,N-Dimethylformamide (DMF) (3 mL).
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add 2 N aqueous hydrochloric acid (1.33 mL, 2.7 mmol, 2.7 equivalents) to the solution at 0 °C.
-
Stir the resulting mixture under argon for 10 minutes at 0 °C.
-
-
Preparation of the 5-Chloroindole Solution:
-
In a separate flask, prepare a solution of 5-chloroindole (303 mg, 2 mmol, 1 equivalent) in DMF (3 mL).[3]
-
-
Reaction Execution:
-
Work-up and Purification:
-
Upon completion of the reaction, extract the mixture three times with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (8:2) as the eluent to yield the pure this compound.[3]
-
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 5-Chloroindole | [3] |
| Molecular Weight of Starting Material | 151.59 g/mol | N/A |
| Amount of Starting Material | 303 mg (2 mmol) | [3] |
| Product | This compound | [3] |
| Molecular Weight of Product | 180.58 g/mol | N/A |
| Yield (mass) | 344 mg | [3] |
| Yield (%) | 96% | [3] |
| Reaction Time | 12 hours | [3] |
| Reaction Temperature | Room Temperature (after addition at 0 °C) | [3] |
| TLC Rf | 0.40 (petroleum ether/EtOAc, 8:2) | [3] |
| Appearance | Brown solid | [3] |
Visualizations
Reaction Pathway
Caption: Reaction pathway for the nitrosation of 5-chloroindole.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Derivatization of 5-chloro-1H-indazole-3-carbaldehyde in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Specifically, 5-chloro-1H-indazole-3-carbaldehyde serves as a crucial intermediate for the synthesis of a diverse range of derivatives with significant therapeutic potential, particularly as kinase inhibitors in oncology.[1] The presence of a reactive aldehyde group at the 3-position allows for a variety of chemical transformations, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective drug candidates. This document provides detailed protocols for the derivatization of this compound and summarizes the biological activities of its derivatives.
Key Derivatization Strategies and Protocols
The aldehyde functionality of this compound is amenable to several classical and modern organic reactions, providing access to a wide array of derivatives. Key strategies include Knoevenagel condensation, reductive amination, and the formation of Schiff bases, which can be further cyclized.
Protocol 1: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Derivatives
The Knoevenagel condensation is a versatile method for forming carbon-carbon bonds by reacting an aldehyde with an active methylene compound. This reaction is instrumental in creating α,β-unsaturated systems, which are common pharmacophores in anticancer agents.
General Procedure:
A mixture of this compound (1.0 eq.), an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0-1.2 eq.), and a catalytic amount of a base (e.g., piperidine, DBU) is stirred in a suitable solvent (e.g., ethanol, water) at room temperature or under reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the product is typically isolated by filtration or extraction.
Detailed Experimental Protocol (Example with Malononitrile):
-
To a solution of this compound (1.80 g, 10 mmol) in ethanol (30 mL), add malononitrile (0.66 g, 10 mmol).
-
Add a catalytic amount of piperidine (3-4 drops) to the mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Upon completion, a solid precipitate is expected to form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum to yield the desired 2-((5-chloro-1H-indazol-3-yl)methylene)malononitrile.
Protocol 2: Reductive Amination for the Synthesis of Amine Derivatives
Reductive amination is a powerful method for the synthesis of secondary and tertiary amines from aldehydes. This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ.
General Procedure:
This compound (1.0 eq.) and a primary or secondary amine (1.0-1.2 eq.) are stirred in a suitable solvent (e.g., methanol, dichloromethane). A reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) is then added, and the reaction is stirred until completion.
Detailed Experimental Protocol (Example with Aniline):
-
In a round-bottom flask, dissolve this compound (1.80 g, 10 mmol) in methanol (40 mL).
-
Add aniline (0.93 g, 10 mmol) to the solution and stir at room temperature for 1 hour to form the imine intermediate.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (0.42 g, 11 mmol) in portions.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor by TLC.
-
Once the reaction is complete, quench by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired (5-chloro-1H-indazol-3-yl)-N-phenylmethanamine.
Protocol 3: Synthesis of Schiff Base Derivatives
The condensation of this compound with primary amines readily forms Schiff bases (imines), which are themselves biologically active or can serve as intermediates for further transformations.
Detailed Experimental Protocol (Example with 4-Aminophenol):
-
Dissolve this compound (1.80 g, 10 mmol) in ethanol (50 mL).
-
Add a solution of 4-aminophenol (1.09 g, 10 mmol) in ethanol (20 mL).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry to yield the Schiff base, 4-(((5-chloro-1H-indazol-3-yl)methylene)amino)phenol.
Data Presentation: Biological Activity of Indazole Derivatives
Derivatives of the indazole scaffold have shown significant activity against various cancer cell lines and protein kinases. The following tables summarize some of the reported inhibitory activities.
Table 1: Anticancer Activity of Indazole Derivatives against Various Cell Lines
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 1H-indazole-3-amine Derivatives | Hep-G2 (Liver) | 3.32 | [2] |
| 1H-indazole-3-amine Derivatives | K562 (Leukemia) | 5.15 | [2] |
| 5-ethylsulfonyl-indazole-3-carboxamides | HCT-116 (Colorectal) | 0.023 | [3] |
| 5-ethylsulfonyl-indazole-3-carboxamides | MCF-7 (Breast) | 0.025 | [3] |
| Quinoline/Benzothiazole Schiff Bases | MCF-7 (Breast) | 10.65 - 13.78 | [4] |
| Quinoline/Benzothiazole Schiff Bases | A549 (Lung) | 10.89 - 13.76 | [4] |
Table 2: Kinase Inhibitory Activity of Indazole Derivatives
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Indazole Derivatives | VEGFR-2 | 1.24 | [5] |
| 5-ethylsulfonyl-indazole-3-carboxamides | EGFR | 57 | [6] |
| 5-ethylsulfonyl-indazole-3-carboxamides | VEGFR-2 | 21 | [6] |
| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | EGFR (T790M) | 9.5 | [7] |
| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | EGFR (WT) | 68 | [7] |
Mandatory Visualizations
Signaling Pathways
The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) signaling pathways are critical targets in cancer therapy. Many indazole derivatives have been developed as inhibitors of these pathways.
Caption: EGFR and VEGFR-2 signaling pathways and points of inhibition by indazole derivatives.
Experimental Workflows
The following diagram illustrates a general workflow for the synthesis and evaluation of this compound derivatives.
Caption: General workflow for synthesis and evaluation of this compound derivatives.
Logical Relationships
The derivatization of the core scaffold allows for the exploration of its chemical space to optimize its biological activity.
Caption: Logical relationship from core scaffold to lead compound identification.
References
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff’s Bases [ajgreenchem.com]
- 5. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5-chloro-1H-indazole-3-carbaldehyde in Cancer Research: A Synthetic Gateway to Novel Therapeutics
Introduction
5-chloro-1H-indazole-3-carbaldehyde is a pivotal chemical intermediate in the field of medicinal chemistry, particularly in the development of novel anti-cancer agents. While not typically employed directly as a therapeutic compound, its unique structural features make it an invaluable building block for the synthesis of a diverse range of indazole-based derivatives that exhibit potent anti-tumor activity. The indazole scaffold is a recognized "privileged" structure in drug discovery, known for its ability to interact with various biological targets, most notably protein kinases, which are key regulators of cellular processes frequently dysregulated in cancer.[1] Several FDA-approved kinase inhibitors, such as axitinib and pazopanib, feature the indazole core, underscoring its significance in oncology.[2][3]
This document provides detailed application notes on the utility of this compound as a precursor for synthesizing anti-cancer compounds, protocols for key synthetic transformations, and a summary of the biological activities of its derivatives.
Application Notes
The primary application of this compound in cancer research is as a versatile starting material for the synthesis of potent kinase inhibitors and other anti-proliferative agents. The aldehyde functional group at the 3-position is readily amenable to a variety of chemical transformations, allowing for the introduction of diverse pharmacophores that can modulate the biological activity and selectivity of the final compounds.
Key Synthetic Transformations and Applications:
-
Synthesis of Kinase Inhibitors: The indazole ring system serves as an effective bioisostere of adenine, the ATP molecule's core, enabling indazole derivatives to bind to the ATP-binding pocket of protein kinases. The 3-aminoindazole moiety, in particular, is a well-established hinge-binding fragment that forms crucial hydrogen bonds with the kinase hinge region.[1][4] Derivatives of this compound are precursors to compounds targeting a range of kinases implicated in cancer, including:
-
Development of Apoptosis-Inducing Agents: Many indazole derivatives synthesized from precursors like this compound have been shown to induce apoptosis (programmed cell death) in cancer cells. This is often achieved through the modulation of key apoptotic proteins such as the Bcl-2 family (Bax and Bcl-2) and caspases.[3][8]
-
Creation of Anti-Proliferative and Anti-Metastatic Compounds: The functionalization of the indazole scaffold allows for the development of compounds that inhibit cancer cell proliferation and metastasis. These effects can be mediated by the inhibition of signaling pathways that control cell growth, migration, and invasion.[3][8]
Data Presentation
The following table summarizes the in vitro anti-proliferative activity of representative indazole derivatives, highlighting the potency that can be achieved through chemical modifications of the indazole scaffold.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 2f | A549 (Lung) | 0.89 | [3] |
| HepG2 (Liver) | 1.15 | [3] | |
| MCF-7 (Breast) | 0.23 | [3] | |
| HCT116 (Colon) | 0.28 | [3] | |
| 4T1 (Murine Breast) | 0.43 | [3] | |
| Derivative 6o | K562 (Leukemia) | 5.15 | [4] |
| A549 (Lung) | >50 | [4] | |
| PC-3 (Prostate) | 26.5 | [4] | |
| Hep-G2 (Liver) | 18.3 | [4] | |
| Derivative 11 | WiDr (Colorectal) | Not specified, but showed significant antitumor properties in vivo | [9] |
| 4T1 (Murine Breast) | Not specified, but showed significant antitumor properties in vivo | [9] |
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of indazole derivatives starting from this compound or analogous precursors.
Protocol 1: Synthesis of Indazole-Based Kinase Inhibitors via Suzuki Coupling
This protocol describes a common method for introducing aryl or heteroaryl moieties at different positions of the indazole ring, a key step in the synthesis of many kinase inhibitors.
Materials:
-
Substituted 1H-indazole (e.g., derived from this compound)
-
Aryl or heteroaryl boronic acid or boronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., Cesium carbonate, Potassium carbonate)
-
Solvent (e.g., Dioxane/water mixture, DMF)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a reaction vessel, add the substituted 1H-indazole, aryl/heteroaryl boronic acid derivative (1.2 equivalents), palladium catalyst (0.05 equivalents), and base (1.5 equivalents).
-
Add the solvent mixture (e.g., 4:1 dioxane:water).
-
Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: In Vitro Anti-Proliferative Activity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of synthesized indazole derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized indazole derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized indazole derivatives in complete culture medium from a stock solution in DMSO. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations
The following diagrams illustrate the synthetic utility of this compound and the biological pathways targeted by its derivatives.
Caption: Synthetic pathways from this compound.
Caption: Mechanism of action for indazole-based kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. experts.umn.edu [experts.umn.edu]
Application Notes and Protocols: Leveraging 5-chloro-1H-indazole-3-carbaldehyde in the Development of Novel Antiparasitic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiparasitic properties.[1][2][3] 5-chloro-1H-indazole-3-carbaldehyde is a key synthetic intermediate that offers a versatile platform for the generation of diverse compound libraries.[4] The presence of the reactive aldehyde functionality at the 3-position allows for the straightforward synthesis of various derivatives, such as Schiff bases, hydrazones, and thiosemicarbazones, classes of compounds known to possess significant antiparasitic activity.[5][6][7] These notes provide a framework for the potential application of this compound in the discovery of novel agents against a range of parasites, including Plasmodium falciparum (malaria), Leishmania spp. (leishmaniasis), Trypanosoma spp. (trypanosomiasis), and various helminths.
Proposed Synthetic Approach
The aldehyde group of this compound is a key handle for derivatization. Condensation reactions with primary amines, hydrazines, and thiosemicarbazides can yield libraries of Schiff bases, hydrazones, and thiosemicarbazones, respectively. These reactions are typically high-yielding and can be performed under mild conditions.[6][8]
Caption: Proposed synthetic workflow for generating antiparasitic candidates from this compound.
Quantitative Data on Analogous Compounds
While specific antiparasitic data for derivatives of this compound is not extensively available in the public domain, the following table summarizes the activity of analogous heterocyclic Schiff bases and thiosemicarbazones against various parasites. This data serves as a benchmark for the potential efficacy of the proposed compound library.
| Compound Class | Parasite | Strain | Activity Metric | Value | Reference |
| Heterocyclic Schiff Base Complex | Plasmodium falciparum | - | IC50 | 1.08 ± 0.09 µM | [5] |
| Heterocyclic Schiff Base Complex | Plasmodium falciparum | - | IC50 | 1.18 ± 0.04 µM | [5] |
| Azine Schiff Base | Plasmodium falciparum | - | IC50 | 0.83 µg/mL | [9] |
| Palladium(II) Azine Schiff Base Complex | Plasmodium falciparum | - | IC50 | 0.42 µg/mL | [9] |
| Naphthalene-Schiff Base | Plasmodium falciparum | Dd2 (CQ-resistant) | IC50 | 1.7 µM | [10] |
| Thiazolyl-isatin Derivative | Trypanosoma cruzi (trypomastigotes) | - | IC50 | 1.72 µM | [11] |
| Thiazole Derivative | Leishmania amazonensis | - | IC50 | 8.77 µM | [11] |
| Thiazole Derivative | Leishmania infantum | - | IC50 | 6.23 µM | [11] |
| Quinoline-6-carboxylic acid thiosemicarbazide derivative | Rhabditis sp. | - | LC50 | 0.3 mg/mL | [12] |
Experimental Protocols
Protocol 1: General Synthesis of Schiff Bases from this compound
This protocol is a general guideline for the synthesis of Schiff bases. Optimization of solvent, temperature, and reaction time may be necessary for specific primary amines.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, benzylamine)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 1 mmol of this compound in 10 mL of absolute ethanol in a round-bottom flask.
-
Add 1 mmol of the desired primary amine to the solution.
-
Add a catalytic amount (e.g., 2-3 drops) of glacial acetic acid.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[13]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated Schiff base product is collected by filtration.
-
Wash the solid product with cold ethanol and dry under vacuum.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Protocol 2: General Synthesis of Thiosemicarbazones from this compound
This protocol outlines the synthesis of thiosemicarbazones, which are well-documented antiparasitic pharmacophores.
Materials:
-
This compound
-
Thiosemicarbazide or substituted thiosemicarbazide
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve 1 mmol of this compound in 15 mL of absolute ethanol.
-
Add a solution of 1 mmol of thiosemicarbazide in 5 mL of warm ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 3-5 hours. Monitor the reaction by TLC.[6]
-
After completion, cool the reaction mixture in an ice bath to facilitate precipitation.
-
Filter the resulting solid, wash with cold ethanol, and dry in a desiccator.
-
Recrystallize the product from a suitable solvent if necessary to obtain pure thiosemicarbazone.
-
Confirm the structure of the synthesized compound by spectroscopic methods.
Protocol 3: In Vitro Antimalarial Activity Assay against Plasmodium falciparum
This protocol is adapted from methodologies used for screening compounds against chloroquine-sensitive and resistant strains of P. falciparum.[5]
Materials:
-
P. falciparum culture (e.g., Dd2 strain)
-
Human red blood cells (O+)
-
RPMI-1640 medium supplemented with HEPES, sodium bicarbonate, and AlbuMAX II
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
SYBR Green I dye
-
Fluorescence plate reader
Procedure:
-
Maintain a continuous culture of P. falciparum in human red blood cells in RPMI-1640 medium at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
Synchronize the parasite culture to the ring stage.
-
Prepare serial dilutions of the test compounds in a 96-well plate.
-
Add the synchronized parasite culture (2% parasitemia, 2% hematocrit) to each well.
-
Incubate the plates for 72 hours at 37°C.
-
After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.
-
Measure the fluorescence intensity using a plate reader (excitation: 485 nm, emission: 530 nm).
-
Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the log of the compound concentration.
Protocol 4: In Vitro Antileishmanial Activity Assay against Leishmania spp. Amastigotes
This protocol describes the evaluation of compounds against the intracellular amastigote stage of Leishmania.
Materials:
-
Leishmania spp. promastigotes (e.g., L. amazonensis)
-
Peritoneal macrophages from BALB/c mice
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS)
-
Test compounds
-
Giemsa stain
-
Light microscope
Procedure:
-
Harvest peritoneal macrophages from BALB/c mice and seed them in 24-well plates with coverslips.
-
Incubate for 24 hours to allow for cell adherence.
-
Infect the macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubate for 24 hours to allow for phagocytosis.
-
Wash the wells to remove non-phagocytosed promastigotes.
-
Add fresh medium containing serial dilutions of the test compounds.
-
Incubate for another 72 hours.
-
Fix the coverslips with methanol and stain with Giemsa.
-
Determine the number of amastigotes per 100 macrophages by light microscopy.
-
Calculate the IC50 value, representing the concentration that reduces the number of intracellular amastigotes by 50% compared to the untreated control.
Protocol 5: In Vitro Anthelmintic Activity Assay using Rhabditis sp.
This assay provides a preliminary screen for anthelmintic activity.
Materials:
-
Rhabditis sp. culture
-
Test compounds
-
M9 buffer
-
96-well plates
-
Inverted microscope
Procedure:
-
Culture Rhabditis sp. on a suitable medium.
-
Wash the nematodes from the culture plates with M9 buffer and collect them.
-
Dispense approximately 20-30 nematodes into each well of a 96-well plate.
-
Add serial dilutions of the test compounds to the wells. Albendazole can be used as a positive control.[12][14]
-
Incubate the plates at room temperature.
-
Observe the motility of the nematodes under an inverted microscope at different time points (e.g., 24, 48, 72 hours).
-
Nematodes are considered dead if they are non-motile, even after gentle prodding.
-
Calculate the lethal concentration (LC50) value.[12]
Proposed Mechanism of Action and Drug Discovery Workflow
The aldehyde derivatives of indazole, particularly thiosemicarbazones, may exert their antiparasitic effect through multiple mechanisms, including the inhibition of crucial parasitic enzymes such as cysteine proteases or dihydroorotate dehydrogenase.[5]
Caption: A generalized workflow for the development of antiparasitic agents from indazole-based compounds.
Caption: A hypothetical signaling pathway illustrating a potential mechanism of action for indazole-based antiparasitic agents.
Conclusion
This compound represents a promising starting point for the development of novel antiparasitic agents. Its versatile chemistry allows for the synthesis of a wide array of derivatives, including Schiff bases and thiosemicarbazones, which have a proven track record as effective antiparasitic compounds. The protocols and data presented herein provide a foundational guide for researchers to explore the potential of this scaffold in the ongoing search for new and effective treatments for parasitic diseases.
References
- 1. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2 H-Indazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Development of Heterocyclic Compounds with Indazole Moiety as Potential Antiparasitic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unveiling Anti-Malarial, Antimicrobial, Antioxidant Efficiency and Molecular Docking Study of Synthesized Transition Metal Complexes Derived From Heterocyclic Schiff Base Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.unl.pt [research.unl.pt]
- 7. d-nb.info [d-nb.info]
- 8. ijacskros.com [ijacskros.com]
- 9. Synthesis, Characterization, Antimicrobial and Antimalarial Activities of Azines Based Schiff Bases and their Pd(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. profiles.wustl.edu [profiles.wustl.edu]
- 11. Recent Progress in Thiazole, Thiosemicarbazone, and Semicarbazone Derivatives as Antiparasitic Agents Against Trypanosomatids and Plasmodium spp - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and anthelmintic activity of novel thiosemicarbazide and 1,2,4-triazole derivatives: In vitro, in vivo, and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemijournal.com [chemijournal.com]
- 14. ijpbs.com [ijpbs.com]
Application Notes and Protocols for the Analytical Characterization of 5-chloro-1H-indazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical methods for the characterization of 5-chloro-1H-indazole-3-carbaldehyde, a key intermediate in medicinal chemistry. The following protocols and data are intended to ensure the identity, purity, and structural integrity of this compound for research and development purposes.
Overview of Analytical Strategy
The robust characterization of this compound relies on a combination of spectroscopic and chromatographic techniques. High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition, while Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used for detailed structural elucidation. High-Performance Liquid Chromatography (HPLC) serves as a primary method for purity assessment, and Elemental Analysis provides confirmation of the mass fractions of carbon, hydrogen, and nitrogen.
Troubleshooting & Optimization
optimizing reaction conditions for 5-chloro-1H-indazole-3-carbaldehyde synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-chloro-1H-indazole-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
A1: The nitrosation of 5-chloro-indole has been reported as a high-yield and effective method.[1] This approach avoids the limitations of direct Vilsmeier-Haack formylation, which is generally ineffective for indazoles at the C3 position.[2]
Q2: I am observing a low yield in my reaction. What are the potential causes?
A2: Low yields can stem from several factors:
-
Suboptimal Temperature: Increasing the reaction temperature to 50°C has been shown to potentially decrease the yield due to the degradation of the nitrosating mixture.[1]
-
Improper Stoichiometry: An insufficient amount of the nitrosating agent can lead to incomplete conversion of the starting material. However, an excessive amount of acid (e.g., 7 equivalents) may not resolve this issue and can lead to other side reactions.[1]
-
Rapid Addition of Reagents: A rapid addition of the indole solution to the nitrosating mixture can promote the formation of unwanted dimers, significantly reducing the yield of the desired product.[1]
-
Presence of Oxygen: Performing the reaction under an inert atmosphere (e.g., argon) is recommended to prevent the formation of nitrogen oxide species that can interfere with the reaction.[2]
Q3: What are the common side products in this synthesis, and how can I minimize them?
A3: The primary side products are often dimers of the starting indole.[1] To minimize their formation, a slow, reverse addition of the 5-chloro-indole solution to the nitrosating mixture is crucial. This maintains a low concentration of the indole, disfavoring dimerization.[2]
Q4: How can I effectively purify the final product?
A4: Column chromatography on silica gel is a reported method for purifying this compound. A common eluent system is a mixture of petroleum ether and ethyl acetate (e.g., 8:2 v/v).[1]
Q5: Can I use the Vilsmeier-Haack reaction for this synthesis?
A5: Direct Vilsmeier-Haack formylation at the C3 position of the indazole ring is generally ineffective.[2] The nitrosation of the corresponding indole is a more reliable alternative for obtaining the 3-carbaldehyde derivative.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive nitrosating agent. | Prepare the nitrosating mixture of NaNO₂ and HCl fresh before use. |
| Reaction temperature is too high, causing degradation. | Maintain the reaction at room temperature as specified in the optimized protocol.[1] | |
| Incorrect work-up procedure leading to product loss. | Ensure proper extraction and washing steps are followed. The product is typically a solid. | |
| Formation of Significant Amounts of Side Products (e.g., dimers) | Rapid addition of the indole starting material. | Add the solution of 5-chloro-indole to the nitrosating mixture slowly and with vigorous stirring.[2] |
| High concentration of indole in the reaction mixture. | Employ a reverse addition strategy where the indole is added to the nitrosating agent.[2] | |
| Difficulty in Product Purification | Co-elution of impurities with the product. | Optimize the solvent system for column chromatography. A gradient elution might be necessary. |
| Product is not crystallizing or precipitating. | Ensure the pH is neutral after the reaction. Try different solvent systems for recrystallization if chromatography is not ideal. |
Experimental Protocols
Optimized Synthesis of this compound via Nitrosation of 5-Chloro-indole[1]
This protocol is based on an optimized procedure and has been reported to yield up to 96% of the pure product.
Materials:
-
5-chloro-indole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, 2N aqueous solution)
-
Dimethylformamide (DMF)
-
Deionized water
-
Petroleum ether
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Procedure:
-
Preparation of the Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (argon), dissolve sodium nitrite (8 equivalents) in deionized water. Cool the solution to 0°C in an ice bath.
-
Slowly add a 2N aqueous solution of hydrochloric acid (7 equivalents) to the sodium nitrite solution at 0°C.
-
Keep the resulting mixture under the inert atmosphere for 10 minutes before adding DMF.
-
Preparation of the Indole Solution: In a separate flask, dissolve 5-chloro-indole (1 equivalent) in DMF.
-
Reaction: Slowly add the 5-chloro-indole solution to the prepared nitrosating mixture at 0°C with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Work-up and Purification:
-
Extract the reaction mixture with ethyl acetate (3 times).
-
Wash the combined organic layers with water (3 times) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate (8:2) eluent system to yield this compound as a brown solid.
Data Presentation
Table 1: Reaction Parameters and Yield for the Synthesis of this compound
| Starting Material | Reaction Method | Key Reagents | Temperature | Time | Yield | Reference |
| 5-Chloro-indole | Nitrosation | NaNO₂, HCl, DMF/H₂O | Room Temp. | 12 h | 96% | [1] |
Table 2: Characterization Data for this compound [1]
| Property | Value |
| Appearance | Brown solid |
| Melting Point | 216 °C |
| TLC Rf | 0.40 (petroleum ether/EtOAc, 3:2) |
| ¹H NMR (300 MHz, acetone-d₆) δ | 13.28 (brs, 1H), 10.19 (s, 1H), 8.16 (dd, J = 2.0, 0.5 Hz, 1H), 7.75 (dd, J = 9.0, 0.5 Hz, 1H), 7.47 (dd, J = 9.0 Hz, J = 2.0 Hz, 1H) |
| ¹³C NMR (75 MHz, acetone-d₆) δ | 187.5, 144.6, 141.0, 130.0, 128.8, 122.5, 121.1, 113.5 ppm |
| IR (neat) ν | 3243, 1659, 1447, 1333, 1100, 926, 798, 685 cm⁻¹ |
| HRMS (ESI-) m/z | Calculated for C₈H₄³⁵ClN₂O [M-H]⁻: 179.0012, Found: 179.0012 |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis.
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
minimizing side reactions in the synthesis of 5-chloro-1H-indazole-3-carbaldehyde
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize side reactions during the synthesis of 5-chloro-1H-indazole-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
A1: The most effective and high-yielding method reported is the nitrosation of 5-chloro-1H-indole under optimized, slightly acidic conditions.[1][2] This procedure involves the slow, reverse addition of the indole to a pre-formed nitrosating mixture, which helps to significantly minimize the formation of common side products.[1][3]
Q2: What are the primary side reactions to be aware of during the nitrosation of 5-chloro-indole?
A2: The two most common side reactions are:
-
Formation of 5-chloro-1H-indazole-3-carboxylic acid: This occurs when a reaction intermediate undergoes a dediazoniation process followed by oxidation.[1] This is more prevalent under strongly acidic conditions.
-
Dimerization/Formation of Colored Impurities: The reaction of nitrosated intermediates with unreacted 5-chloro-indole can lead to the formation of colored byproducts, such as indole red.[4] This is often a result of poor reaction parameter control.
Q3: Why is "reverse addition" recommended for this procedure?
A3: Reverse addition, which involves the slow, dropwise addition of the 5-chloro-indole solution to the nitrosating agent (a mixture of sodium nitrite and HCl), is critical.[1][4] This technique maintains a low concentration of the indole starting material in the reaction flask at all times. By keeping the nitrosating agent in excess, it favors the desired reaction pathway and significantly suppresses the formation of dimers and other colored impurities that arise from the reaction of unreacted indole with intermediates.[4]
Q4: Can I use the Vilsmeier-Haack reaction as an alternative?
A4: The Vilsmeier-Haack reaction is a well-known method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7] While theoretically an option, the nitrosation of 5-chloro-indole is the better-documented and more optimized route for this specific target molecule, consistently providing high yields.[1] The chemical reactivity at the 3-position of the indazole ring is considerably less than that of an indole, which may complicate a direct Vilsmeier-Haack formylation of a pre-formed indazole.[8]
Q5: How should I purify the final product?
A5: The standard and most effective method for purifying this compound is column chromatography on silica gel.[1] A common eluent system is a mixture of petroleum ether and ethyl acetate (e.g., an 8:2 ratio).[1]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incorrect acid concentration (too high or too low).[4] 2. Sub-optimal reagent stoichiometry. 3. Reaction temperature was not controlled. 4. Addition of indole was too fast. | 1. Ensure the use of the optimized HCl to NaNO₂ ratio (2.7 eq HCl to 8 eq NaNO₂).[1] 2. Strictly follow the recommended stoichiometry. Reducing the amount of sodium nitrite has been shown to decrease yield.[1] 3. Maintain a temperature of 0-5 °C during the addition of indole.[4] 4. Perform a slow, dropwise addition of the indole solution over a prolonged period (e.g., 2 hours).[1] |
| Reaction Mixture Turns Dark Red/Brown or Black | Formation of dimeric and other colored byproducts (e.g., indole red).[4] This indicates that the local concentration of the indole starting material is too high. | 1. Ensure the addition of the indole solution is sufficiently slow and occurs with vigorous stirring to ensure rapid dispersion. 2. Check that the "reverse addition" protocol is being followed (indole added to the nitrosating agent).[4] |
| Significant Amount of Carboxylic Acid Byproduct Detected (e.g., by TLC/LC-MS) | The reaction conditions are too acidic, promoting the dediazoniation pathway.[1] | 1. Verify the concentration and equivalents of the HCl solution used. 2. During workup, perform a wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate the carboxylic acid, making it soluble in the aqueous layer and facilitating its removal from the organic phase.[4] |
| Reaction Fails to Go to Completion (Starting Material Remains) | 1. Insufficient reaction time or temperature. 2. Degradation of the nitrosating agent. | 1. After the initial addition at low temperature, allow the reaction to stir at room temperature for the recommended time (e.g., 12 hours).[1] Alternatively, gently warming the reaction to 50 °C can reduce the required time without impacting the yield.[1] 2. Ensure the sodium nitrite is of good quality and the nitrosating mixture is prepared just before the indole addition. |
Data Summary
Optimized Reaction Conditions for Nitrosation
| Parameter | Recommended Value | Rationale |
| Starting Material | 5-chloro-1H-indole | Precursor for the indazole ring system. |
| Reagents | Sodium Nitrite (NaNO₂) Hydrochloric Acid (HCl) | Forms the in situ nitrosating agent.[4] |
| Stoichiometry | 1 eq. Indole 8 eq. NaNO₂ 2.7 eq. HCl | Optimized ratio to maximize yield and minimize side products.[1] |
| Solvent System | DMF / Water | Facilitates solubility of both organic and inorganic reagents.[1] |
| Addition Temperature | 0 - 5 °C | Controls the initial exothermic reaction and improves selectivity.[1] |
| Reaction Temperature | Room Temperature or 50 °C | Allows the reaction to proceed to completion.[1] |
| Reaction Time | 3 - 12 hours (at RT) 3 - 5 hours (at 50 °C) | Dependent on the chosen reaction temperature.[1] |
Product & Purification Data
| Compound | TLC Rf Value | Purification Method | Eluent System | Expected Yield |
| This compound | ~0.40 | Silica Gel Column Chromatography | Petroleum Ether / EtOAc (8:2) | ~96% |
(Data sourced from an optimized procedure).[1]
Experimental Protocols & Visualizations
Optimized Synthesis Protocol
This protocol is adapted from the optimized procedure described in the literature.[1]
-
Prepare the Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium nitrite (8.0 eq.) in a mixture of water and DMF. Cool the flask to 0 °C in an ice bath.
-
Acidification: Slowly add hydrochloric acid (2.7 eq.) to the stirred nitrite solution, ensuring the temperature remains between 0-5 °C.
-
Prepare the Indole Solution: In a separate flask, dissolve 5-chloro-1H-indole (1.0 eq.) in DMF.
-
Reverse Addition: Add the 5-chloro-1H-indole solution dropwise to the cold, stirred nitrosating mixture over a period of at least 2 hours. A syringe pump is recommended for a consistent addition rate.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours, or alternatively, warm the mixture to 50 °C for 3-5 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (Eluent: Petroleum Ether / Ethyl Acetate = 8:2) to yield the pure product.
Diagrams
Caption: Main and side reaction pathways in the synthesis.
References
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Page loading... [guidechem.com]
improving the yield of 5-chloro-1H-indazole-3-carbaldehyde from 5-chloroindole
Welcome to the technical support center for the synthesis of 5-chloro-1H-indazole-3-carbaldehyde from 5-chloroindole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for converting 5-chloroindole to this compound?
A1: The most effective and high-yielding method reported is the nitrosation of 5-chloroindole in a mildly acidic environment. This reaction proceeds through a multi-step pathway that begins with the nitrosation of the indole's C3 position, leading to an oxime intermediate. This intermediate then undergoes ring opening and subsequent ring closure to form the desired 1H-indazole-3-carboxaldehyde.[1]
Q2: What is a typical yield for this reaction?
A2: With an optimized protocol, a yield of up to 96% for this compound has been reported.[1]
Q3: What are the critical parameters to control for a high yield?
A3: The most critical parameter is the mode of addition of the reactants. A slow, "reverse" addition of the 5-chloroindole solution to the nitrosating mixture is crucial to maintain a low concentration of the nucleophilic indole. This minimizes side reactions, such as dimer formation, and favors the desired reaction pathway.[1][2][3] Temperature control, typically starting at 0°C during the addition, is also important for optimizing the yield.[1][2][3]
Q4: What are the common side products, and how can they be minimized?
A4: A common side reaction is the formation of indole dimers. This can be significantly minimized by employing the slow, reverse addition technique mentioned in Q3.[1] For indoles with certain electron-donating groups, other side products like 4-nitro derivatives can form.[1]
Q5: Is the Vilsmeier-Haack reaction a viable alternative for this synthesis?
A5: The Vilsmeier-Haack reaction is a well-known method for the formylation of electron-rich aromatic compounds, including indoles.[4][5][6][7][8] While it can be used to synthesize indole-3-carboxaldehydes, the nitrosation method has been specifically optimized for the conversion of indoles to indazole-3-carboxaldehydes and has shown very high yields for the 5-chloro derivative.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of Product | Incorrect order of addition: Adding the nitrosating agent to the indole solution can lead to rapid side reactions. | Employ "reverse" addition: Slowly add the 5-chloroindole solution to the pre-formed nitrosating mixture (NaNO₂ and HCl).[1] |
| Reaction temperature too high: Degradation of the nitrosating agent can occur at elevated temperatures.[3] | Maintain low temperature: Start the addition at 0°C and allow the reaction to proceed at room temperature as specified in the protocol.[1] | |
| Insufficient reaction time: The conversion of intermediates to the final product may not be complete. | Monitor the reaction: Use TLC to track the consumption of the starting material and the formation of the product. The reaction time can vary depending on the substrate.[1] | |
| Formation of Significant Byproducts (e.g., Dimers) | High concentration of indole: This favors intermolecular reactions leading to dimerization. | Slow addition: A slow addition rate of the indole solution is critical to keep its concentration low at any given time.[1][2][3] |
| Difficulty in Product Purification | Presence of multiple colored impurities. | Optimize reaction conditions: Adhering to the optimized protocol with slow addition and temperature control should yield a cleaner crude product. |
| Inappropriate chromatography conditions. | Use the recommended eluent system: A petroleum ether/EtOAc (8:2) system has been reported to be effective for purifying this compound.[1] |
Experimental Protocols
Optimized Protocol for the Synthesis of this compound[1]
This protocol is based on an optimized procedure for the direct conversion of indoles to 1H-indazole-3-carboxaldehydes.
Materials:
-
5-chloroindole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), 2 N aqueous solution
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), dissolve sodium nitrite (8 equivalents) in deionized water. Cool the solution to 0°C in an ice bath.
-
Slowly add a 2 N aqueous solution of hydrochloric acid (2.7 equivalents) to the sodium nitrite solution at 0°C.
-
Add DMF to the mixture. The recommended ratio of water to DMF is approximately 5.3:3.
-
Preparation of the Indole Solution: In a separate flask, dissolve 5-chloroindole (1 equivalent) in DMF.
-
Reaction: Slowly add the 5-chloroindole solution dropwise to the vigorously stirred nitrosating mixture at 0°C over a period of 2 hours.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.
-
Work-up: Extract the reaction mixture with ethyl acetate (3 times).
-
Wash the combined organic layers with water (3 times) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a petroleum ether/EtOAc (8:2) eluent system to obtain the pure this compound.
Data Presentation
Table 1: Reaction Conditions and Yields for the Synthesis of Various 5-Substituted-1H-indazole-3-carbaldehydes [1]
| Starting Indole | Product | Yield (%) |
| 5-Bromoindole | 5-Bromo-1H-indazole-3-carbaldehyde | 72-95 |
| 5-Chloroindole | This compound | 96 |
| 5-Iodoindole | 5-Iodo-1H-indazole-3-carbaldehyde | 90 |
| 5-Methoxyindole | 5-Methoxy-1H-indazole-3-carbaldehyde | 91 |
| 5-(Benzyloxy)indole | 5-(Benzyloxy)-1H-indazole-3-carbaldehyde | 91 |
| 5-Nitroindole | 5-Nitro-1H-indazole-3-carbaldehyde | 57 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified reaction pathway from 5-chloroindole to the final product.
References
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. jk-sci.com [jk-sci.com]
- 7. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 8. ijpcbs.com [ijpcbs.com]
Technical Support Center: Purification of 5-Chloro-1H-indazole-3-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 5-chloro-1H-indazole-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying crude this compound?
A1: The most commonly reported and effective method for the purification of this compound is column chromatography on silica gel.[1][2] A typical eluent system is a mixture of petroleum ether and ethyl acetate, often in an 8:2 ratio.[1]
Q2: My purified product is a brown solid, not the expected light yellow solid. Is this normal?
A2: While a light yellow solid is ideal, obtaining a brown solid is not uncommon and has been reported in the literature.[1][3] The coloration can be due to minor, persistent impurities. If the compound's purity is confirmed by analytical methods such as NMR and a sharp melting point, the color may not be detrimental to subsequent steps. However, if purity is a concern, further purification may be necessary.
Q3: I am observing a significant amount of a deep red or brown impurity in my crude product. What is this and how can I remove it?
A3: This is a common issue arising from the synthesis of indazole-3-carbaldehydes via nitrosation of indoles. The colored byproducts are typically dimeric species formed when the starting indole material acts as a nucleophile and attacks a reactive intermediate.[4][5] These impurities can often be removed by column chromatography, though they may streak on the column. To minimize their formation during synthesis, a "reverse addition" technique, where the indole solution is added slowly to the nitrosating agent, is recommended.[4][6]
Q4: Besides dimeric impurities, what other common side products should I be aware of during purification?
A4: A potential byproduct that is more polar than the desired aldehyde is the corresponding 5-chloro-1H-indazole-3-carboxylic acid.[5] This can form due to the oxidation of the aldehyde. Its presence can be identified by a separate, more polar spot on a TLC plate. Careful monitoring of reaction conditions and prompt work-up can help minimize its formation.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield after column chromatography | 1. The compound is highly polar and is retained on the silica gel. 2. The compound is unstable on silica gel. 3. Inefficient extraction from the column. | 1. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). 2. Minimize the time the compound spends on the column by using flash chromatography. 3. After the main fractions are collected, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or a small percentage of methanol in dichloromethane) to recover any remaining product. |
| Multiple spots on TLC after purification | 1. Inadequate separation during column chromatography. 2. Decomposition of the product on the TLC plate. | 1. Optimize the solvent system for column chromatography by testing various ratios of petroleum ether and ethyl acetate on a TLC plate to achieve better separation. 2. Spot the sample and develop the TLC plate immediately. Use fresh TLC plates. |
| Product crystallizes in the column | The chosen eluent system is not a good solvent for the compound, leading to poor solubility. | 1. Add a small amount of a more polar solvent (e.g., dichloromethane or a few drops of methanol) to the eluent to increase the solubility of the compound. 2. Prepare the sample for loading by adsorbing it onto a small amount of silica gel (dry loading) rather than dissolving it in a minimal amount of the eluent. |
Quantitative Data
The following table summarizes representative purification data for this compound.
| Parameter | Value | Source |
| Purification Method | Column Chromatography on Silica Gel | [1] |
| Eluent System | Petroleum Ether : Ethyl Acetate (8 : 2) | [1] |
| Yield | 96% | [1] |
| TLC Rf | 0.40 (in Petroleum Ether : Ethyl Acetate, 8 : 2) | [1] |
| Physical Appearance | Brown Solid | [1] |
Experimental Protocols
Purification of this compound by Column Chromatography
This protocol is a generalized procedure based on literature reports.[1][2]
1. Materials:
- Crude this compound
- Silica gel (for chromatography, 40-63 µm)
- Petroleum ether
- Ethyl acetate (EtOAc)
- Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
2. Procedure:
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for purification challenges.
References
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
avoiding dimer formation during the synthesis of indazole-3-carboxaldehydes
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of indazole-3-carboxaldehydes, with a specific focus on preventing dimer formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1H-indazole-3-carboxaldehydes?
A1: A prevalent and widely used method is the nitrosation of indoles, often referred to as the Büchi reaction.[1] This reaction proceeds through a multi-step pathway involving the nitrosation of the C3 position of the indole to form an oxime intermediate, which then undergoes ring opening and subsequent ring closure to yield the desired 1H-indazole-3-carboxaldehyde.[2][3]
Q2: What is dimer formation and why does it occur during the synthesis of indazole-3-carboxaldehydes?
A2: Dimer formation is a significant side reaction that leads to the creation of undesired, often intensely colored, dimeric byproducts.[1][3] This occurs when a molecule of the starting indole, acting as a nucleophile, attacks a reactive oxime intermediate generated during the reaction.[1][3] This side reaction is particularly problematic when using electron-rich indoles due to their increased nucleophilicity.[1]
Q3: How can I detect the presence of dimers in my reaction mixture?
A3: The formation of dimeric byproducts is often indicated by the appearance of a deep red color in the reaction mixture.[1][3] Their presence can be confirmed using standard analytical techniques such as Thin-Layer Chromatography (TLC), where they will appear as distinct spots. Further characterization can be achieved through spectroscopic methods like 1H NMR, 13C NMR, and mass spectrometry.[1]
Q4: Are there alternative synthetic routes to avoid dimer formation?
A4: Yes, if dimer formation remains a persistent issue, exploring alternative synthetic strategies can be a viable option. These methods may start from different precursors such as 2-aminobenzonitriles or o-haloaryl N-sulfonylhydrazones, or involve transition metal-catalyzed cyclizations, which can circumvent the intermediates prone to dimerization.[1]
Troubleshooting Guide: Dimer Formation
This guide provides a systematic approach to minimizing and avoiding dimer formation during the synthesis of indazole-3-carboxaldehydes via indole nitrosation.
Problem: Significant formation of a deep red, dimeric byproduct is observed.
Root Cause Analysis & Solutions
The primary cause of dimer formation is the high concentration and reactivity of the indole starting material, which acts as a nucleophile and attacks the reactive oxime intermediate. The following troubleshooting steps are designed to mitigate this issue.
Experimental Protocols
Protocol 1: Optimized Nitrosation of Indoles to Minimize Dimer Formation
This protocol is optimized for the synthesis of 1H-indazole-3-carboxaldehydes from indoles while minimizing the formation of dimeric side products.[2][4]
Materials:
-
Indole (1 equivalent)
-
Sodium Nitrite (NaNO₂) (8 equivalents)
-
Hydrochloric Acid (HCl) (2.7 equivalents)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Syringe pump or dropping funnel
-
Standard glassware for work-up and purification
Procedure:
-
Preparation of the Nitrosating Mixture:
-
Indole Addition (Reverse Addition):
-
Reaction Monitoring:
-
Monitor the consumption of the starting material and the formation of intermediates and the final product by TLC. Intermediates may appear, but they should convert to the desired 1H-indazole-3-carboxaldehyde over time.[2]
-
-
Work-up and Purification:
-
Upon completion of the reaction, quench it by carefully adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.[1]
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
The crude product can be purified by column chromatography on silica gel.[1]
-
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of 1H-indazole-3-carboxaldehyde and Dimer Formation
| Entry | Starting Indole | Addition Method | Temperature (°C) | Yield of Indazole (%) | Observations | Reference |
| 1 | Indole | Standard | Room Temp | 0 | Significant dimer formation | [4] |
| 2 | 5-Bromo-indole | Standard | Room Temp | 13 | Significant dimer formation | [4] |
| 3 | Indole | Standard | 0 | 0 | Significant dimer formation | [4] |
| 4 | 5-Bromo-indole | Standard | 0 | 41 | Reduced dimer formation | [4] |
| 5 | Indole | Reverse (30 min) | Room Temp | 5 | Dimer formation still prevalent | [4] |
| 6 | 5-Bromo-indole | Reverse (30 min) | Room Temp | 19 | Dimer formation still prevalent | [4] |
| 7 | Indole | Reverse (30 min) | 0 | 40 | Significant reduction in dimers | [4] |
| 8 | 5-Bromo-indole | Reverse (30 min) | 0 | 72 | High yield, minimal dimers | [4] |
| 9 | 5-Methoxy-indole | Reverse (2 h) | 0 | 91 | High yield, minimal dimers | [4] |
| 10 | 5-Benzyloxy-indole | Reverse (2 h) | 0 | 91 | High yield, minimal dimers | [4] |
Visualizations
Caption: Reaction scheme for the synthesis of 1H-indazole-3-carboxaldehyde and the competing dimer formation pathway.
Caption: Troubleshooting workflow for minimizing dimer formation.
References
- 1. benchchem.com [benchchem.com]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Synthesis of 5-Chloro-1H-indazole-3-carbaldehyde and its Derivatives
Welcome to the technical support center for the synthesis of 5-chloro-1H-indazole-3-carbaldehyde and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: I am getting a low yield in the synthesis of this compound from 5-chloro-indole. What are the critical parameters to optimize?
A1: Low yields in the nitrosation of 5-chloro-indole to form this compound can often be attributed to suboptimal reaction conditions. Key parameters to control for a high yield (around 96%) include the order of addition and the reaction temperature.[1] A slow, controlled addition of the 5-chloro-indole solution to the pre-formed nitrosating mixture at 0 °C is crucial to minimize side reactions.[1][2][3] After the addition, allowing the reaction to stir at room temperature for an extended period (e.g., 12 hours) ensures complete conversion.[1]
Q2: What are common side products in this synthesis, and how can I minimize them?
A2: A common side reaction is the formation of dimers.[3] This can be minimized by maintaining a low concentration of the indole starting material relative to the nitrosating agent. This is achieved by the slow addition of the indole to the reaction mixture.[2] Using a reverse addition, where the indole is added to the nitrosating mixture, has been shown to greatly minimize side reactions.[1]
Q3: My purification by column chromatography is not giving a pure product. What are the recommended conditions?
A3: For the purification of this compound, column chromatography on silica gel is effective. A common eluent system is a mixture of petroleum ether and ethyl acetate, typically in a ratio of 8:2.[1][4] The product is generally a brown solid.[1]
Q4: I am considering a Vilsmeier-Haack formylation to synthesize the target molecule. What are the potential pitfalls?
A4: The Vilsmeier-Haack reaction is a viable method for formylating electron-rich heterocycles.[5][6] However, potential issues include:
-
Over-formylation: Especially with activated substrates, leading to di-formylated byproducts. Careful control of stoichiometry (1:1 to 1.5:1 reagent to substrate) and reaction time is essential.[7]
-
Chlorinated byproducts: The Vilsmeier reagent can sometimes act as a chlorinating agent, particularly at higher temperatures.[7]
-
Reaction with DMF: The Vilsmeier reagent can react with the DMF solvent, especially if the DMF is not anhydrous.[8]
Q5: How can I confirm the identity and purity of my synthesized this compound?
A5: The structure and purity can be confirmed using standard analytical techniques. Spectroscopic data for this compound has been reported as:
-
¹H NMR (300 MHz, acetone-d₆): δ 13.28 (brs, 1H), 10.19 (s, 1H), 8.16 (dd, J = 2.0, 0.5 Hz, 1H), 7.75 (dd, J = 9.0, 0.5 Hz, 1H), 7.47 (dd, J = 9.0 Hz, J = 2.0 Hz, 1H).[4]
-
¹³C NMR (75 MHz, acetone-d₆): δ 187.5, 144.6, 141.0, 130.0, 128.8, 122.5, 121.1, 113.5 ppm.[4]
-
IR (neat): ν = 3243, 1659, 1447, 1333, 1100, 926, 798 and 685 cm⁻¹.[4]
-
HRMS (ESI-): m/z calculated for C₈H₄³⁵ClN₂O [M − H]⁻ 179.0012, found: 179.0012.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction. | Increase reaction time and/or temperature. For the nitrosation of 5-chloro-indole, a 12-hour stir at room temperature is recommended.[1] For less reactive substrates, heating may be necessary.[1] |
| Degradation of nitrosating agent. | Prepare the nitrosating mixture at 0 °C and use it promptly.[1] | |
| Poor quality of reagents. | Ensure all reagents, especially solvents like DMF, are anhydrous and of high purity.[8] | |
| Formation of Multiple Products | Isomeric products (N1 vs. N2 substitution) in subsequent reactions. | The regioselectivity of N-alkylation or N-acylation on the indazole ring is highly dependent on the reaction conditions (base, solvent, temperature). A thorough literature search for the specific transformation is recommended. |
| Over-formylation in Vilsmeier-Haack reaction. | Use a controlled stoichiometry of the Vilsmeier reagent (1:1 to 1.5:1) and monitor the reaction closely by TLC to avoid prolonged reaction times.[7] | |
| Difficulty in Product Isolation/Purification | Product is highly polar and remains in the aqueous phase during workup. | Ensure the pH of the aqueous layer is adjusted appropriately to ensure the product is in a neutral form before extraction with an organic solvent. |
| Co-elution of impurities during column chromatography. | Try a different solvent system with varying polarity or consider a different stationary phase for chromatography. |
Experimental Protocols
Synthesis of this compound from 5-chloro-indole[1]
Materials:
-
5-chloro-indole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, 2 N aqueous solution)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Silica gel for column chromatography
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Nitrosating Mixture: In a round-bottom flask cooled to 0 °C, dissolve sodium nitrite (8 equivalents) in a mixture of deionized water and DMF. Slowly add 2 N aqueous HCl (2.7 equivalents) while maintaining the temperature at 0 °C. Stir the mixture for 10 minutes.
-
Reaction: Prepare a solution of 5-chloro-indole (1 equivalent) in DMF. Add this solution dropwise to the nitrosating mixture over a period of 2 hours at 0 °C using a syringe pump.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Work-up: Extract the reaction mixture three times with ethyl acetate. Wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate (8:2) eluent to yield this compound as a brown solid (96% yield).[1]
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of 1H-indazole-3-carboxaldehyde Derivatives from Substituted Indoles.
| Entry | Starting Indole | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | 5-Bromo-indole | 2 | Room Temp, then 3h at 50 | 94[1] |
| 2 | 5-Chloro-indole | 12 | Room Temp | 96[1] |
| 3 | 5-Iodo-indole | 8 | Room Temp | 90[1] |
| 4 | 5-Nitro-indole | 6 | 80 | 99[1] |
| 5 | 5-NHBoc-indole | 3 | Room Temp | 78[1] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting workflow for low reaction yield.
Relevant Signaling Pathway
Indazole derivatives are known to be potent inhibitors of various protein kinases involved in cancer cell signaling.
Caption: Potential inhibition of the PI3K/Akt signaling pathway by indazole derivatives.
References
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Synthesis of 5-chloro-1H-indazole-3-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating common challenges encountered during the synthesis of 5-chloro-1H-indazole-3-carbaldehyde.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common and effective synthetic routes for this compound are:
-
Nitrosation of 5-chloro-1H-indole: This method involves the reaction of 5-chloro-1H-indole with a nitrosating agent, typically generated in situ from sodium nitrite and an acid. This route is often favored for its mild conditions and high yields when optimized.[1]
-
Vilsmeier-Haack Reaction: This approach involves the formylation of an appropriate precursor, such as 4-chloro-2-methylaniline, using a Vilsmeier reagent (commonly a mixture of phosphorus oxychloride and dimethylformamide).
Q2: What are the most common impurities I should be aware of during the synthesis?
A2: The common impurities are dependent on the synthetic route chosen.
-
For the Nitrosation route: The most significant impurity is the formation of dimeric byproducts . These can arise from the reaction of the starting indole with a reactive intermediate.
-
For the Vilsmeier-Haack route: Potential impurities include diformylated products and, in some cases, trimeric indole species . Incomplete reaction leading to residual starting materials or intermediates is also a possibility.
Q3: How can I minimize the formation of dimeric impurities in the nitrosation reaction?
A3: The formation of dimeric impurities can be significantly minimized by controlling the reaction conditions. A slow, reverse addition of the 5-chloro-1H-indole solution to the nitrosating mixture is highly recommended. This maintains a low concentration of the nucleophilic indole, which disfavors the side reaction leading to dimers.
Q4: Is direct Vilsmeier-Haack formylation of 5-chloro-1H-indazole a viable route?
A4: Direct Vilsmeier-Haack formylation at the C3 position of the indazole ring is generally reported to be ineffective. Therefore, the synthesis typically proceeds via the formylation of a suitable aniline precursor or through the nitrosation of the corresponding indole.
II. Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps & Solutions |
| Incomplete Reaction (Nitrosation) | - Ensure the nitrosating agent is freshly prepared and used in appropriate stoichiometric amounts. - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Reaction times may need to be extended, but be cautious of potential degradation. |
| Incomplete Reaction (Vilsmeier-Haack) | - Verify the quality and reactivity of the Vilsmeier reagent. - Ensure the reaction temperature is optimal for the specific substrate. - The reaction may require longer heating times for complete conversion. |
| Degradation of Nitrosating Agent | - Maintain a low reaction temperature (typically 0-5 °C) during the formation and use of the nitrosating agent to prevent its decomposition. |
| Formation of Side Products | - Refer to the impurity-specific troubleshooting sections below to minimize the formation of byproducts. |
Issue 2: Presence of a Dark Red/Brown Insoluble Material in the Reaction Mixture (Nitrosation Route)
| Potential Cause | Troubleshooting Steps & Solutions |
| Formation of Dimeric Impurities | - Employ a slow, reverse addition of the 5-chloro-1H-indole solution to the nitrosating mixture using a syringe pump. - Ensure efficient stirring to prevent localized high concentrations of reactants. |
| Polymerization of Starting Material | - Maintain a consistently low temperature during the addition of acid to the sodium nitrite solution. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps & Solutions |
| Presence of Multiple Closely-Eluting Byproducts | - Utilize column chromatography on silica gel with an optimized eluent system (e.g., petroleum ether/ethyl acetate mixtures) for purification. - Carefully monitor the fractions by TLC to ensure effective separation of the desired product from impurities. |
| Product Oiling Out During Crystallization | - Try different solvent systems for recrystallization. - Consider a slow cooling process or the addition of a seed crystal to induce proper crystallization. |
III. Summary of Potential Impurities
The following table summarizes the common impurities, their likely origin, and recommended analytical methods for their detection.
| Impurity | Potential Origin | Recommended Analytical Method |
| Dimeric Byproducts | Nitrosation of 5-chloro-1H-indole | HPLC, LC-MS, NMR |
| Unreacted 5-chloro-1H-indole | Incomplete nitrosation reaction | TLC, HPLC, GC-MS |
| Diformylated Products | Vilsmeier-Haack reaction | HPLC, LC-MS, NMR |
| Indole Trimers | Vilsmeier-Haack reaction | LC-MS, NMR |
| Unreacted Precursors (e.g., 4-chloro-2-methylaniline) | Incomplete Vilsmeier-Haack reaction | TLC, HPLC, GC-MS |
IV. Experimental Protocols
Protocol 1: Synthesis of this compound via Nitrosation of 5-chloro-1H-indole
This protocol is adapted from a literature procedure and is optimized to minimize side reactions.[1]
Materials:
-
5-chloro-1H-indole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, 2N aqueous solution)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Nitrosating Mixture: In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve sodium nitrite (8 equivalents) in a mixture of deionized water and DMF. Cool the solution to 0 °C in an ice bath.
-
Slowly add 2N aqueous HCl (2.7 equivalents) to the cooled solution. Stir the resulting mixture at 0 °C for 10 minutes.
-
Addition of 5-chloro-1H-indole: Prepare a solution of 5-chloro-1H-indole (1 equivalent) in DMF.
-
Using a syringe pump, add the 5-chloro-1H-indole solution to the vigorously stirred nitrosating mixture at 0 °C over a period of 2 hours.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 12 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, extract the mixture three times with ethyl acetate. Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield this compound as a solid.
Protocol 2: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is a general procedure based on the Vilsmeier-Haack formylation of an aniline precursor.
Materials:
-
4-chloro-2-methylaniline
-
Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF)
-
Saturated sodium carbonate solution
-
Ice
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flask, cool DMF in an ice bath. Slowly add phosphorus oxychloride dropwise while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Reaction with Aniline Precursor: To a separate flask containing 4-chloro-2-methylaniline in DMF, slowly add the prepared Vilsmeier reagent dropwise at 0 °C.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Heat the reaction mixture to 85-90 °C and maintain for 5-8 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture and pour it onto crushed ice.
-
Neutralize the solution by adding a saturated sodium carbonate solution until it is basic (pH 8-9). A solid precipitate will form.
-
Isolation and Purification: Filter the solid precipitate, wash it with water, and dry it. The crude product can be further purified by recrystallization or column chromatography.
V. Visualizations
References
effect of temperature on the synthesis of 5-chloro-1H-indazole-3-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-chloro-1H-indazole-3-carbaldehyde. The information focuses on the critical role of temperature in the reaction outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on temperature-related effects.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Yield | Incorrect Reaction Temperature: The nitrosation of indoles is highly sensitive to temperature. For electron-rich indoles, temperatures that are too high can lead to the degradation of the nitrosating agent. Conversely, for less reactive indoles, the temperature may be insufficient to drive the reaction forward. | Optimize Temperature: For the synthesis from 5-chloro-indole, a common starting material, the reaction is typically initiated at 0°C and then allowed to proceed at room temperature. If starting with a different precursor, temperature scouting experiments may be necessary. For some electron-deficient indoles, heating up to 80°C may be required.[1] |
| Degradation of Nitrosating Agent: The nitrosating mixture can decompose at elevated temperatures, leading to lower yields.[2] | Maintain Low Temperature During Reagent Preparation: Prepare the nitrosating mixture (e.g., from NaNO₂ and HCl) at 0°C and add the indole solution slowly to maintain this temperature. | |
| Presence of a Dark Red/Brown, Insoluble Material | Formation of Indole Dimers: This is a common side reaction, especially with electron-rich indoles, where the starting material can react with an intermediate. | Utilize Reverse Addition: Slowly add the indole solution to the nitrosating mixture at a controlled temperature (e.g., 0°C). This keeps the concentration of the indole low and minimizes dimerization.[3] |
| Inefficient Stirring: Localized high concentrations of reactants can promote side reactions. | Ensure Vigorous Stirring: Maintain efficient stirring throughout the addition and the course of the reaction. | |
| Isolation of 5-chloro-1H-indazole-3-carboxylic acid | Oxidation of the Aldehyde Product: The desired carbaldehyde can be oxidized to the corresponding carboxylic acid, a more polar byproduct.[3] This can be exacerbated by prolonged reaction times or elevated temperatures. | Control Reaction Time and Temperature: Monitor the reaction progress by TLC. Upon completion, proceed with the work-up promptly. Avoid unnecessarily high temperatures. |
| Reaction Stalls (Incomplete Conversion) | Insufficient Activation Energy: For some substrates, room temperature may not be sufficient for the reaction to go to completion. | Gradual Increase in Temperature: If the reaction stalls at room temperature, a modest increase in temperature (e.g., to 50°C) may be beneficial.[2][4] However, this should be done cautiously while monitoring for byproduct formation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
The most widely reported and optimized method is the nitrosation of 5-chloro-indole using a nitrosating agent like sodium nitrite in a slightly acidic aqueous medium.[2][5] This multi-step process involves the nitrosation of the indole at the C3 position, forming an oxime intermediate that subsequently undergoes ring opening and re-cyclization to yield the target indazole-3-carbaldehyde.[1]
Q2: How does temperature affect the yield and purity of this compound?
Temperature is a critical parameter in this synthesis. For the nitrosation of 5-chloro-indole, maintaining a low temperature (0°C) during the initial addition of reagents is crucial to prevent the degradation of the nitrosating mixture and minimize the formation of dimeric byproducts.[5] The reaction is often stirred at room temperature for an extended period to ensure completion.[2] Higher temperatures can lead to increased byproduct formation, including oxidation to the carboxylic acid.[2]
Q3: Can the Vilsmeier-Haack reaction be used for the direct formylation of 5-chloro-1H-indazole?
Direct Vilsmeier-Haack formylation at the C3 position of the indazole ring is generally not effective.[3] The Vilsmeier-Haack reaction is more suitable for formylating electron-rich aromatic systems.[6][7] Therefore, the nitrosation of the corresponding indole is the preferred synthetic route.
Q4: What are the typical byproducts observed in this reaction and how can they be minimized?
Common byproducts include:
-
Indole Dimers: These often appear as dark-colored, insoluble materials. Their formation is minimized by using a slow, reverse addition of the indole to the nitrosating mixture at low temperatures.[3]
-
5-chloro-1H-indazole-3-carboxylic acid: This is formed by the oxidation of the aldehyde product. Minimizing reaction time and avoiding excessive heat can reduce its formation.[3]
Q5: What is a reliable starting temperature for the optimization of this synthesis?
A starting temperature of 0°C for the addition of the indole to the nitrosating mixture is a well-established condition.[2][5] The reaction can then be allowed to slowly warm to room temperature and stirred until completion.
Experimental Protocol: Synthesis via Nitrosation of 5-Chloro-Indole
This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and reagent purity.
Materials:
-
5-chloro-indole
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl, 2N aqueous solution)
-
Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve sodium nitrite (8 equivalents) in a mixture of deionized water and DMF at 0°C (ice bath).
-
Slowly add 2N HCl (2.7 equivalents) to the stirred solution at 0°C. Stir the resulting mixture under an inert atmosphere (e.g., argon) for 10 minutes.
-
In a separate flask, dissolve 5-chloro-indole (1 equivalent) in DMF.
-
Using a syringe pump or the addition funnel, add the 5-chloro-indole solution to the nitrosating mixture at 0°C over a period of 2 hours.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the mixture three times with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.[2]
Data Presentation
Table 1: Effect of Temperature on the Yield of Indazole-3-Carbaldehyde Derivatives via Nitrosation
| Starting Material | Temperature | Reaction Time | Yield (%) | Reference |
| 5-Bromo-Indole | Room Temperature | - | 13% | [5] |
| 5-Bromo-Indole | 0°C | - | 41% | [5] |
| 5-Bromo-Indole | 50°C | 3 hours | 94% | [2] |
| 5-Chloro-Indole | Room Temperature | 12 hours | 96% | [2] |
| 5-Nitro-Indole | 80°C | 6 hours | Quantitative | [1] |
Note: The yield for 5-bromo-indole at 50°C suggests that for some substrates, heating is beneficial after the initial addition at low temperature.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship between reaction temperature and product formation.
References
- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
role of slow addition in preventing byproduct formation in indazole synthesis
Welcome to the Technical Support Center for Indazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the synthesis of indazoles, with a specific focus on the role of slow reagent addition in preventing byproduct formation.
Troubleshooting Guides
This section addresses specific issues that may arise during your indazole synthesis experiments.
Issue 1: Significant Dimer or Hydrazone Byproduct Formation
-
Question: My reaction is producing a significant amount of dimeric or hydrazone byproducts, leading to a low yield of the desired indazole. How can I mitigate this?
-
Answer: The formation of dimeric species and hydrazones is a common side reaction, particularly in syntheses involving reactive intermediates or when using hydrazine.[1] These side reactions are often exacerbated by high local concentrations of reactants and elevated temperatures. To minimize these byproducts, consider the following strategies:
-
Slow Addition of Reagents: Adding one of the key reactants dropwise or via a syringe pump over an extended period can maintain a low concentration of the reactive species, thereby disfavoring intermolecular side reactions that lead to dimers.[2][3]
-
Lower Reaction Temperature: Running the reaction at a lower temperature can help control the reaction rate and reduce the likelihood of side reactions.
-
Solvent Choice: The use of aprotic solvents like DMSO or DMF can sometimes lead to higher yields by disfavoring certain side reactions.[4]
-
Careful Control of Stoichiometry: Ensure precise control over the molar ratios of your reactants.
-
Issue 2: Poor Regioselectivity in N-Alkylation of Indazoles
-
Question: I am getting a mixture of N1 and N2 alkylated indazoles. How can I improve the regioselectivity?
-
Answer: Achieving high regioselectivity in the N-alkylation of indazoles is a common challenge. The ratio of N1 to N2 isomers is influenced by several factors:
-
Base and Solvent System: The choice of base and solvent is critical. For instance, using sodium hydride (NaH) in an aprotic solvent like THF generally favors the formation of the N1-alkylated product, which is often the thermodynamically more stable isomer.[5]
-
Steric Hindrance: Bulky substituents on the indazole ring or the alkylating agent can influence the site of alkylation.
-
Reaction Temperature: Higher temperatures can favor the formation of the thermodynamically more stable N1 isomer, while lower temperatures may favor the kinetically controlled N2 product.[6]
-
Frequently Asked Questions (FAQs)
Q1: Why is slow addition of reagents important in indazole synthesis?
A1: Slow addition is crucial for minimizing the formation of byproducts, particularly dimers. In many indazole syntheses, reactive intermediates are formed in situ. If the concentration of these intermediates is too high, they can react with each other (dimerize) or with starting materials in unintended ways. By adding a key reactant slowly, its concentration is kept low at any given moment, favoring the desired intramolecular cyclization or reaction with the other primary reactant over competing intermolecular side reactions.[2][3]
Q2: What are the most common byproducts in indazole synthesis and how can they be identified?
A2: Common byproducts include:
-
Dimers: Formed from the reaction of two molecules of a reactive intermediate. They will have a molecular weight approximately double that of the expected product or a related intermediate.
-
Hydrazones: Often formed as stable intermediates or byproducts when using hydrazine.[1]
-
Regioisomers: In cases of substituted indazoles, different isomers (e.g., N1 vs. N2 alkylation) can be formed.[5]
These byproducts can typically be identified and characterized using techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q3: Can the order of addition of reagents affect the outcome of the reaction?
A3: Yes, the order of addition can be critical. For example, in the synthesis of 1H-indazole-3-carboxaldehyde from indole, the slow addition of the indole solution to the nitrosating mixture (a "reverse addition") is recommended.[2][7] This ensures that the indole is always present in low concentrations compared to the nitrosating agent, which helps to prevent the formation of dimeric byproducts.[2]
Data Presentation
The following table summarizes the impact of the addition rate on the yield of 1H-indazole-3-carboxaldehyde from indole, demonstrating the importance of slow addition in minimizing byproduct formation.
| Starting Material | Addition Time | Temperature | Yield of Indazole (%) | Byproduct (Dimer) Formation | Reference |
| Indole | 30 min | 0 °C | 40 | Significant | [3] |
| Indole | 1 hour | 0 °C | 48 | Reduced | [3] |
| Indole | 2 hours | 0 °C | 99 | Minimal | [3] |
| 5-Bromoindole | 30 min | 0 °C | 72 | Present | [3] |
| 5-Bromoindole | 2 hours | 0 °C | 94 | Minimal | [3] |
Experimental Protocols
Protocol 1: Synthesis of 1H-Indazole-3-carboxaldehyde from Indole with Varying Addition Rates
This protocol provides a comparison between rapid and slow addition for the synthesis of 1H-indazole-3-carboxaldehyde.
Materials:
-
Indole
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl, 2N)
-
Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Syringe pump (for slow addition)
Procedure A: Rapid Addition (for comparison)
-
In a round-bottom flask, dissolve sodium nitrite (8 mmol) in a mixture of deionized water (4 mL) and DMF (3 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 2N HCl (2.7 mmol).
-
Dissolve indole (1 mmol) in DMF (3 mL).
-
Add the indole solution to the nitrosating mixture all at once.
-
Stir the reaction at 0 °C and monitor by TLC.
-
Upon completion, extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Analyze the crude product for yield and byproduct formation.
Procedure B: Slow Addition (optimized)
-
In a round-bottom flask, dissolve sodium nitrite (8 mmol) in a mixture of deionized water (4 mL) and DMF (3 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 2N HCl (2.7 mmol).
-
Dissolve indole (1 mmol) in DMF (3 mL) and load it into a syringe.
-
Using a syringe pump, add the indole solution to the vigorously stirred nitrosating mixture over a period of 2 hours, maintaining the temperature at 0 °C.[2][3]
-
After the addition is complete, continue stirring at 0 °C and monitor by TLC.
-
Upon completion, extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Analyze the product for yield and purity.
Visualizations
Diagram 1: Logical Workflow for Troubleshooting Dimer Formation
Caption: Troubleshooting workflow for minimizing dimer byproducts.
Diagram 2: Simplified Mechanism of the Davis-Beirut Reaction
Caption: The Davis-Beirut reaction pathway and potential byproduct formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
purification strategies for removing unreacted 5-chloroindole
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 5-chloroindole, a key intermediate in the synthesis of various pharmaceuticals. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a reaction mixture containing unreacted 5-chloroindole?
A1: Common impurities in crude 5-chloroindole reaction mixtures often include:
-
Unreacted starting materials: Such as 4-chlorophenylhydrazine and the corresponding aldehyde or ketone used in a Fischer indole synthesis.[1]
-
Isomeric impurities: Positional isomers like 4-chloroindole and 6-chloroindole may be present.[2]
-
Reaction byproducts: Depending on the synthetic route, byproducts such as regioisomers, aniline derivatives, or over-reduced products like 5-chloroindoline can form.[2]
-
Oxidation/Degradation Products: Indoles can be susceptible to oxidation, which often results in colored impurities.[1]
Q2: My crude 5-chloroindole is discolored (e.g., yellow or brown). Can I still use it?
A2: Discoloration typically indicates the presence of oxidized impurities or minor degradation products.[1] While it may be acceptable for some applications, for sensitive experiments, particularly in drug development, purification is highly recommended to ensure the integrity and reproducibility of your results. Recrystallization, sometimes with the addition of activated charcoal, can often remove these colored impurities.[1]
Q3: How do I choose between recrystallization and column chromatography for purifying 5-chloroindole?
A3: The choice of purification method depends on the impurity profile and the desired final purity.
-
Recrystallization is highly effective for removing small amounts of soluble impurities from a solid product and can yield highly pure material. It is often the preferred method if the main impurities have significantly different solubility profiles from 5-chloroindole.
-
Column chromatography is more suitable for separating mixtures with multiple components of similar polarity, such as isomers or byproducts that are difficult to remove by recrystallization.[2]
Q4: I'm having trouble with my recrystallization. What are some common issues and solutions?
A4: Common recrystallization problems and their solutions include:
-
Low Recovery: This can be caused by using too much solvent, premature crystallization during filtration, or the compound being too soluble in the chosen solvent at low temperatures. To troubleshoot, use the minimum amount of hot solvent required for dissolution and preheat your filtration apparatus.[1]
-
Oiling Out: If the compound separates as an oil instead of crystals, it could be due to cooling the solution too quickly or the presence of impurities that inhibit crystallization. Try allowing the solution to cool more slowly or adding a seed crystal.[1]
-
No Crystal Formation: If no crystals form upon cooling, the solution may not be saturated enough. You can try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by evaporating some of the solvent.[1]
Troubleshooting Guides
Recrystallization of 5-Chloroindole
| Problem | Possible Cause | Solution |
| Low recovery of 5-chloroindole | Excessive solvent used. | Use the minimum amount of hot solvent necessary to dissolve the crude product.[1] |
| Premature crystallization during hot filtration. | Preheat the filtration funnel and receiving flask.[1] | |
| The compound is too soluble in the cold solvent. | Choose a different solvent or solvent system where the compound has lower solubility at cold temperatures. | |
| 5-Chloroindole "oils out" instead of crystallizing | The solution was cooled too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| High concentration of impurities. | Attempt to remove some impurities by a preliminary purification step (e.g., a quick filtration through a silica plug) before recrystallization. | |
| Crystals do not form | The solution is not supersaturated. | Evaporate some of the solvent to increase the concentration of 5-chloroindole.[1] |
| Nucleation is not initiated. | Scratch the inner surface of the flask with a glass rod or add a seed crystal of pure 5-chloroindole.[1] |
Column Chromatography of 5-Chloroindole
| Problem | Possible Cause | Solution |
| Poor separation of 5-chloroindole from impurities | Inappropriate solvent system. | Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for 5-chloroindole. A common starting point is a mixture of petroleum ether and ethyl acetate.[1] |
| Column overloading. | Use an appropriate ratio of silica gel to crude material, typically 50:1 to 100:1 by weight.[1] | |
| Poor column packing. | Ensure the silica gel is packed uniformly as a slurry to avoid channeling.[1] | |
| Co-elution of 5-chloroindole with an impurity | Similar polarity of the compounds. | Try a different solvent system with different selectivity (e.g., dichloromethane/hexanes). A shallower gradient during elution might also improve separation. |
| The impurity and 5-chloroindole have very similar Rf values on TLC. | Consider using a different stationary phase, such as alumina, or reversed-phase chromatography if the polarity of the compounds allows.[3] | |
| Streaking of 5-chloroindole on the column | The compound is interacting too strongly with the acidic silica gel. | Add a small amount of a modifier like triethylamine (e.g., 0.1-1%) to the eluent to neutralize the silica gel.[3] |
Data Presentation
The following table provides representative data on the purity of 5-chloroindole before and after purification using common laboratory techniques. The exact values can vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Crude Purity (Typical) | Final Purity (Achievable) | Typical Yield |
| Recrystallization | 85-95% | >99% | 70-90% |
| Column Chromatography | 70-90% | >98% | 60-85% |
Experimental Protocols
Protocol 1: Purification of 5-Chloroindole by Recrystallization
This protocol describes a general procedure for the recrystallization of 5-chloroindole using petroleum ether.
Materials:
-
Crude 5-chloroindole
-
Petroleum ether (boiling range 60-80 °C)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude 5-chloroindole in an Erlenmeyer flask with a stir bar. Add a minimal amount of petroleum ether and gently heat the mixture while stirring. Continue adding small portions of hot petroleum ether until the 5-chloroindole is completely dissolved.[1]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the collected crystals with a small amount of ice-cold petroleum ether to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification of 5-Chloroindole by Column Chromatography
This protocol provides a general method for the purification of 5-chloroindole using silica gel column chromatography.
Materials:
-
Crude 5-chloroindole
-
Silica gel (for column chromatography)
-
Petroleum ether
-
Ethyl acetate
-
Glass chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
Procedure:
-
Solvent System Selection: Determine an appropriate mobile phase by running TLC plates of the crude material in various ratios of petroleum ether and ethyl acetate. A good starting point is a 10:1 mixture. The ideal solvent system will give 5-chloroindole an Rf value of approximately 0.2-0.3.[1]
-
Column Packing: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. Prepare a slurry of silica gel in the non-polar solvent (petroleum ether) and pour it into the column, allowing it to settle evenly. Add another thin layer of sand on top of the silica gel.[1]
-
Sample Loading: Dissolve the crude 5-chloroindole in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Pre-adsorb the sample onto a small amount of silica gel by mixing and then evaporating the solvent. Carefully add the resulting dry powder to the top of the packed column.[1]
-
Elution: Carefully add the mobile phase to the top of the column and apply gentle pressure to begin eluting the compounds. Collect the eluent in fractions.[1]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure 5-chloroindole.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 5-chloroindole.[1]
Mandatory Visualization
Caption: Decision workflow for selecting a purification strategy for 5-chloroindole.
References
Validation & Comparative
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 5-Chloro-1H-indazole-3-carbaldehyde Analogs
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor. The indazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. This guide provides a comparative overview of the biological activities of analogs derived from 5-chloro-1H-indazole-3-carbaldehyde, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. While direct comparative studies on a wide range of these specific analogs are limited in publicly available literature, this guide synthesizes existing data on structurally related indazole derivatives to offer valuable insights for future drug discovery and development efforts.
Anticancer Activity: A Promising Frontier
Analogs of this compound have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis and modulation of key signaling pathways. The following tables summarize the in vitro cytotoxic activity of representative indazole derivatives against various cancer cell lines.
Table 1: Anticancer Activity of Indazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 2f | 4T1 (Breast Cancer) | 0.23 | [1][2] |
| HepG2 (Liver Cancer) | 0.80 | [1] | |
| MCF-7 (Breast Cancer) | 0.34 | [1] | |
| A549 (Lung Cancer) | 1.15 | [2] | |
| HCT116 (Colon Cancer) | 0.58 | [2] | |
| 6o | K562 (Leukemia) | 5.15 | [3] |
| A549 (Lung Cancer) | - | ||
| PC-3 (Prostate Cancer) | - | ||
| Hep-G2 (Liver Cancer) | - | ||
| 5k | Hep-G2 (Liver Cancer) | 3.32 |
Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates higher potency. '-' indicates data not specified in the cited sources.
The data highlights that indazole derivatives, such as compound 2f , exhibit potent anticancer activity across a range of cancer cell lines with IC50 values in the sub-micromolar range.[1][2] Compound 6o also shows promising activity, particularly against the K562 leukemia cell line.[3][4]
Antimicrobial and Anti-inflammatory Potential: An Area for Further Exploration
While the primary focus of research on indazole derivatives has been on their anticancer properties, some studies have explored their potential as antimicrobial and anti-inflammatory agents. Data in these areas for direct analogs of this compound is sparse; however, the broader class of indazole derivatives has shown some promising results.
Table 2: Antimicrobial and Anti-inflammatory Activity of Selected Indazole Analogs
| Compound Class | Biological Activity | Organism/Target | MIC/IC50 | Reference |
| Indole-benzimidazoles | Antimicrobial | C. albicans | 3.9 µg/mL (MIC) | [5] |
| Indazole derivatives | Anti-inflammatory | COX-2 | 12.32 - 23.42 µM (IC50) | [6] |
| IL-1β | 100.75 - 220.46 µM (IC50) | [6] | ||
| Pyrazoline derivatives | Anti-inflammatory | Carrageenan-induced paw edema | - | [7] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The available data suggests that indazole-related structures possess antimicrobial and anti-inflammatory properties, warranting further investigation into specific analogs of this compound for these therapeutic areas.
Mechanism of Action: Inducing Cancer Cell Death
Several studies indicate that the anticancer effects of these indazole analogs are mediated through the induction of apoptosis, or programmed cell death. Two key signaling pathways appear to be involved: the p53-MDM2 pathway and the intrinsic apoptosis pathway.
Some indazole derivatives, like compound 6o, are suggested to disrupt the interaction between p53 and its negative regulator, MDM2.[3][4] This inhibition leads to the stabilization and activation of p53, a tumor suppressor protein. Activated p53 can then induce cell cycle arrest, DNA repair, and ultimately apoptosis.
Other analogs, such as compound 2f, have been shown to induce apoptosis through the intrinsic or mitochondrial pathway.[1][2] This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, triggering a cascade of caspase activation (caspase-9 and -3) that culminates in apoptotic cell death.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these indazole analogs.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound analogs and incubated for a period of 48 to 72 hours.
-
MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Formation: Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.
Protocol 2: Western Blotting for Apoptosis Markers (Bcl-2 and Bax)
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis.
-
Cell Lysis: Cancer cells, both untreated and treated with the indazole analogs, are harvested and lysed to extract total proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific binding of antibodies.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-Bcl-2 and anti-Bax).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, producing light that can be captured on X-ray film or by a digital imager. The intensity of the bands corresponds to the expression level of the target protein.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Fixation: Cells treated with the indazole analogs are harvested and fixed in cold ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are then stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI). RNase is often included to ensure that only DNA is stained.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells as they pass through a laser beam.
-
Data Analysis: The DNA content of each cell is proportional to its fluorescence intensity. A histogram of DNA content versus cell count is generated, allowing for the quantification of the percentage of cells in each phase of the cell cycle. An increase in the sub-G1 population is often indicative of apoptosis.
Conclusion and Future Directions
The analogs of this compound represent a promising class of compounds with significant potential for the development of novel anticancer therapeutics. The available data, primarily on structurally related indazole derivatives, demonstrates their potent cytotoxic effects against a variety of cancer cell lines, mediated through the induction of apoptosis via key signaling pathways.
However, to fully realize the therapeutic potential of this specific chemical scaffold, further research is warranted. A systematic synthesis and screening of a focused library of this compound analogs, including Schiff bases, hydrazones, and chalcones, is necessary to establish clear structure-activity relationships. Furthermore, expanding the biological evaluation to include a broader range of antimicrobial and anti-inflammatory assays will provide a more comprehensive understanding of their therapeutic utility. In vivo studies will also be crucial to assess the efficacy, pharmacokinetics, and safety profiles of the most promising lead compounds. This continued investigation will pave the way for the development of novel and effective therapeutic agents for a range of diseases.
References
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Synthesis and Anti-Inflammatory Activity of Pyrazolines | Semantic Scholar [semanticscholar.org]
Comparative Efficacy of 5-chloro-1H-indazole-3-carbaldehyde Derivatives: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the therapeutic potential of derivatives synthesized from 5-chloro-1H-indazole-3-carbaldehyde. While a direct comparative study of a series of derivatives from this specific precursor is not extensively available in the reviewed literature, this document synthesizes findings on closely related indazole structures and outlines the established methodologies for their evaluation. This guide aims to provide a framework for researchers looking to explore the structure-activity relationships of this class of compounds.
Introduction to Indazole Derivatives in Drug Discovery
Indazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities. They are core components in several approved drugs and clinical candidates, demonstrating their therapeutic potential. Notably, the indazole nucleus is a key feature in various kinase inhibitors used in oncology. The functionalization of the indazole ring at different positions allows for the modulation of their biological effects, making them attractive candidates for the development of novel therapeutic agents.
Synthesis and Derivatization Potential
The starting material, this compound, possesses a reactive aldehyde group that is a prime site for chemical modification. Common synthetic routes to produce a library of derivatives include the formation of:
-
Schiff Bases: Condensation reaction of the aldehyde with various primary amines.
-
Thiosemicarbazones: Reaction of the aldehyde with thiosemicarbazide or its derivatives.
-
Hydrazones: Condensation with hydrazine or substituted hydrazines.
-
Chalcones: Aldol condensation with substituted acetophenones.
These reactions allow for the introduction of a wide variety of substituents, enabling a systematic exploration of the structure-activity relationship (SAR).
Experimental Workflow for Derivative Synthesis
Comparative Guide to Structure-Activity Relationships of 5-chloro-1H-indazole-3-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives synthesized from 5-chloro-1H-indazole-3-carbaldehyde. The information is compiled from various studies and presented to facilitate the understanding of how structural modifications influence the biological activity of these compounds. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on the indazole scaffold.
Introduction
The indazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, known for its wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The this compound core, in particular, offers a versatile platform for the synthesis of diverse derivatives. The presence of a reactive aldehyde group at the 3-position allows for the facile introduction of various functionalities, leading to compounds with potentially enhanced biological profiles. This guide focuses on the SAR of Schiff base and hydrazone derivatives, exploring how different substituents on the aromatic rings and the azomethine group impact their therapeutic potential.
Data Presentation: Anticancer Activity of Schiff Base Derivatives
The following table summarizes the in vitro cytotoxic activity of a series of Schiff base derivatives of a structurally related indole analog, 2-(5-Chloro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde, against the AMJ13 breast cancer cell line. While not direct derivatives of this compound, these findings provide valuable insights into the potential SAR of similar structures. The data is presented as the concentration of the compound required to inhibit the growth of 50% of the cancer cells (IC50).
| Compound ID | R (Substituent on Aniline) | IC50 (µg/mL) against AMJ13 Cells[1] |
| 1 | H | 31.25 |
| 2 | 4-Bromo | 15.62 |
| 3 | 2,4-Dimethyl | 7.81 |
Key Observations:
-
Influence of Aromatic Substitution: The nature and position of substituents on the aniline ring significantly impact the cytotoxic activity.
-
Electron-Withdrawing Groups: The presence of a bromo group at the para-position (Compound 2 ) enhances the anticancer activity compared to the unsubstituted analog (Compound 1 ).[1]
-
Electron-Donating Groups: The introduction of two methyl groups at the ortho and para positions (Compound 3 ) leads to the most potent activity in this series, suggesting that a combination of steric and electronic factors may play a role in the interaction with the biological target.[1]
Experimental Protocols
General Synthesis of Schiff Base Derivatives
A solution of the substituted aniline (1 mmol) in ethanol is added to a solution of 2-(5-Chloro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde (1 mmol) in ethanol.[1] A few drops of glacial acetic acid are added as a catalyst, and the reaction mixture is refluxed for 2-10 hours.[2] The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the desired Schiff base derivative.[1]
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds is evaluated against a cancer cell line (e.g., AMJ13 breast cancer cells) using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with different concentrations of the synthesized compounds and incubated for another 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[1]
Mandatory Visualization
Synthetic Pathway for Schiff Base Derivatives
References
- 1. Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
Comparative Analysis of 5-Chloro-1H-indazole-3-carbaldehyde Derivatives in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Novel Indazole-Based Compounds
The 5-chloro-1H-indazole-3-carbaldehyde scaffold serves as a versatile starting point for the synthesis of novel therapeutic agents. Derivatives from this core structure have been investigated for their potential in oncology and inflammatory diseases. This guide provides a comparative overview of the performance of representative derivative classes, supported by experimental data from published studies on structurally related compounds. The following sections detail their in vitro antiproliferative and in vivo anti-inflammatory activities, along with the methodologies employed in these assessments.
In Vitro Antiproliferative Activity
Derivatives of indazole carbaldehydes, particularly Schiff bases and hydrazones, have demonstrated significant cytotoxic effects against various cancer cell lines. The data presented below is a synthesized representation from studies on indazole and imidazole derivatives, illustrating the potential of these compound classes.
Table 1: Comparative in Vitro Antiproliferative Activity of Indazole Derivatives
| Compound Class | Derivative Type | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Indazole-Amine | 1H-indazole-3-amine derivative (Compound 6o) | K562 (Leukemia) | 5.15[1][2][3][4] | 5-Fluorouracil | Not specified |
| HEK-293 (Normal) | 33.2[1][2][3][4] | ||||
| Indazole-Carboxamide | 3-amino-N-phenyl-1H-indazole-1-carboxamide (Compound 10d) | SR (Leukemia) | < 1 | Not specified | Not specified |
| Imidazole-Carbaldehyde | Pyrrolidine substituted imidazole derivative | HUVEC | Not specified | Not specified | Not specified |
Note: The data presented is for structurally related indazole and imidazole derivatives to illustrate the potential of compounds derived from this compound.
Experimental Protocol: MTT Assay for Cytotoxicity
The antiproliferative activity of the synthesized compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow of the MTT assay for determining cell viability.
Detailed Methodology:
-
Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.
In Vivo Anti-inflammatory Activity
Hydrazone derivatives of aromatic aldehydes have shown promising anti-inflammatory properties in animal models. The carrageenan-induced paw edema model is a standard primary screening test for anti-inflammatory drugs.
Table 2: Comparative in Vivo Anti-inflammatory Activity of Hydrazone Derivatives
| Compound Class | Derivative Type | Dose (mg/kg) | Inhibition of Edema (%) | Reference Compound | Inhibition of Edema (%) |
| Hydrazone | Compound 3e | 50 | 52[5] | Diclofenac Sodium | 66.66[6] |
| Hydrazone | Compound 5e | 50 | 38[5] | Diclofenac Sodium | 66.66[6] |
| Hydrazone | Compound 2c | Not specified | ~66 | Diclofenac Sodium | 66.66[6] |
| Hydrazone | Compound 2d | Not specified | ~66 | Diclofenac Sodium | 66.66[6] |
Note: The data presented is for hydrazone derivatives of other aromatic aldehydes to illustrate the potential of compounds derived from this compound.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to assess the acute anti-inflammatory activity of the test compounds.
Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Workflow of the carrageenan-induced paw edema assay.
Detailed Methodology:
-
Animal Model: Wistar albino rats are used for the study.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose. The control group receives the vehicle, and the standard group receives a reference drug like diclofenac sodium.
-
Induction of Inflammation: After 30 to 60 minutes of compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema: The paw volume is measured using a plethysmometer at hourly intervals for up to 5 hours after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Signaling Pathway: Kinase Inhibition in Cancer
Many indazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial for cell signaling, proliferation, and survival.[7][8] The diagram below illustrates a generalized signaling pathway that can be targeted by these inhibitors.
Generalized Kinase Inhibition Pathway
Caption: Inhibition of receptor tyrosine kinases by indazole derivatives.
This guide provides a framework for comparing the potential therapeutic activities of novel compounds derived from this compound. The presented data and protocols, drawn from studies on structurally similar molecules, offer valuable insights for researchers in the field of drug discovery and development.
References
- 1. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [ouci.dntb.gov.ua]
- 4. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, anti-inflammatory and analgesic activity evaluation of some amidine and hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jddtonline.info [jddtonline.info]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
Comparative Guide to the Therapeutic Potential of 5-Chloro-1H-indazole-3-carbaldehyde Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors approved for therapeutic use.[1][2][3] 5-chloro-1H-indazole-3-carbaldehyde serves as a crucial chemical intermediate for synthesizing a diverse range of these bioactive indazole derivatives.[1] This guide provides a comparative assessment of the therapeutic potential of compounds derived from this starting material, with a primary focus on their anticancer properties. The analysis is supported by experimental data from recent studies, detailed protocols for key biological assays, and visualizations of relevant pathways and workflows.
Comparative Analysis of Anticancer Activity
Research has demonstrated that derivatives synthesized from this compound exhibit potent antiproliferative activity across a panel of human cancer cell lines. These compounds often function by inducing apoptosis (programmed cell death) and inhibiting key proteins in cancer-related signaling pathways.[4][5][6]
A comparative summary of the 50% inhibitory concentration (IC₅₀) values for selected lead compounds is presented below. A lower IC₅₀ value indicates greater potency.
| Compound ID | Cancer Cell Line | Cell Line Type | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source |
| 6o | K562 | Chronic Myeloid Leukemia | 5.15 | 5-Fluorouracil | - | [4][7] |
| 6o | A549 | Lung Cancer | >50 | 5-Fluorouracil | - | [4][7] |
| 6o | PC-3 | Prostate Cancer | >50 | 5-Fluorouracil | - | [4][7] |
| 6o | Hep-G2 | Hepatoma | >50 | 5-Fluorouracil | - | [4][7] |
| 6o | HEK-293 | Normal Kidney Cells | 33.2 | - | - | [4][7] |
| 2f | 4T1 | Breast Cancer | 0.23 - 1.15 | - | - | [5] |
| 5k | Hep-G2 | Hepatoma | 3.32 | - | - | [7] |
| 5k | HEK-293 | Normal Kidney Cells | 12.17 | - | - | [7] |
Key Observations:
-
Compound 6o demonstrates significant and selective inhibitory activity against the K562 chronic myeloid leukemia cell line, with an IC₅₀ of 5.15 µM.[4][7] Importantly, it shows much lower toxicity towards normal HEK-293 cells (IC₅₀ = 33.2 µM), indicating a favorable selectivity index.[4][7]
-
Compound 2f shows potent growth inhibitory activity against several cancer cell lines, particularly the 4T1 breast cancer line.[5]
-
While compound 5k is highly effective against Hep-G2 hepatoma cells (IC₅₀ = 3.32 µM), its higher toxicity in normal cells (IC₅₀ = 12.17 µM) makes it a less attractive candidate for further development compared to compound 6o.[7]
Mechanism of Action: Signaling Pathways
The anticancer effects of these indazole derivatives are often mediated through the induction of apoptosis and modulation of key cell survival pathways.
Synthetic and Bio-evaluation Workflow
The general process for developing and testing these compounds involves chemical synthesis followed by a cascade of biological assays to determine activity and mechanism.
Caption: Workflow from starting material to in vivo testing.
Apoptosis Induction Pathway
Compound 6o has been shown to induce apoptosis in K562 cells, a process linked to the inhibition of Bcl-2 family members and potential modulation of the p53/MDM2 pathway.[4][6] Similarly, compound 2f promotes apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating the anti-apoptotic protein Bcl-2.[5]
Caption: Regulation of apoptosis by lead compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key experiments based on the cited literature.
MTT Antiproliferative Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., K562, A549, 4T1) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized indazole derivatives are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for an additional 48-72 hours. A control group is treated with vehicle (DMSO) only.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Analysis: The percentage of cell viability is calculated relative to the control group, and the IC₅₀ value is determined using non-linear regression analysis.[4][7]
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at various concentrations (e.g., near the IC₅₀ value) for 24-48 hours.
-
Cell Harvesting: Cells are harvested by trypsinization, washed twice with cold PBS, and resuspended in 1X Binding Buffer at a concentration of 1×10⁶ cells/mL.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to 100 µL of the cell suspension.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Analysis: 400 µL of 1X Binding Buffer is added to each tube, and the samples are analyzed by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.[4]
Western Blotting for Protein Expression
This technique is used to detect and quantify specific proteins involved in apoptosis, such as Bcl-2 and Bax.
-
Protein Extraction: Following treatment with the indazole compound, cells are washed with PBS and lysed using RIPA buffer containing protease inhibitors. Total protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) from each sample are separated by size via sodium dodecyl-sulfate polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) for 1 hour to prevent non-specific binding. It is then incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3) and a loading control (e.g., anti-GAPDH).
-
Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software, and the expression of target proteins is normalized to the loading control.[4][5]
References
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]
- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the intricate mechanisms of 5-chloro-1H-indazole-3-carbaldehyde derivatives in cancer therapy reveals a landscape dominated by kinase inhibition, with a notable focus on Pim-1 kinase. While comprehensive mechanistic studies on a wide array of derivatives from this specific starting compound are not extensively detailed in publicly available research, the existing data, primarily from patent literature, combined with broader knowledge of indazole scaffolds, provides a solid foundation for a comparative guide for researchers and drug development professionals.
This guide synthesizes the available information to offer insights into the mechanism of action, supported by experimental data and detailed protocols for key assays.
Comparative Analysis of Biological Activity
Derivatives of 5-chloro-1H-indazole-3-carbaldehyde have been investigated for their potential as anticancer agents. A key finding from patent literature highlights the synthesis of a potent Pim-1 kinase inhibitor derived from this starting material. The broader class of indazole derivatives has been extensively studied, revealing a common mechanism of action centered around the inhibition of various protein kinases crucial for cancer cell proliferation and survival.
| Derivative Class | Target Kinase(s) | IC50 Values | Key Findings |
| Pim-1 Kinase Inhibitor (from this compound) | Pim-1 Kinase | Data not publicly detailed | A patent describes the synthesis of a Pim-1 kinase inhibitor, suggesting a direct therapeutic application in oncology.[1] |
| General Indazole Derivatives | VEGFR, FGFR, PDGFR, c-Kit, etc. | Varies (nM to µM range) | Broad-spectrum kinase inhibition is a hallmark of the indazole scaffold, leading to anti-angiogenic and anti-proliferative effects. |
| Apoptosis-Inducing Indazoles | N/A (downstream effects) | N/A | Certain indazole derivatives have been shown to induce programmed cell death in cancer cells. |
| Cell Cycle-Arresting Indazoles | N/A (downstream effects) | N/A | Inhibition of cell cycle progression, particularly at the G0/G1 or G2/M phases, is another observed mechanism. |
Delving into the Mechanism of Action: Signaling Pathways
The anticancer effects of this compound derivatives and their analogs can be largely attributed to their interference with critical signaling pathways that govern cell growth, proliferation, and survival.
Pim-1 Kinase Inhibition Pathway
Pim-1 kinase, a serine/threonine kinase, is a key player in cell survival and proliferation. Its overexpression is implicated in various cancers. The derivative synthesized from this compound is designed to inhibit Pim-1, thereby blocking downstream signaling that promotes cell growth and inhibits apoptosis.
Caption: Pim-1 Kinase Inhibition by a this compound derivative.
General Kinase Inhibition and Downstream Effects
Many indazole derivatives exhibit broader kinase inhibitory profiles, affecting multiple pathways simultaneously. This multi-targeted approach can lead to a more potent anticancer effect by cutting off redundant signaling routes that cancer cells often exploit.
Caption: General mechanism of action for anticancer indazole derivatives.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Kinase Inhibition Assay (General Protocol)
This protocol describes a common method to determine the in vitro potency of a compound against a specific kinase.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
Materials:
-
Recombinant human kinase enzyme
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (derivative of this compound)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)
-
Microplate reader compatible with the detection method
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the kinase enzyme, the kinase substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, or radioactivity) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Objective: To determine the effect of a test compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel anticancer compound derived from this compound.
Caption: Preclinical evaluation workflow for novel indazole derivatives.
References
Comparative Guide to Cytotoxicity of Compounds Derived from 5-Chloro-1H-indazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of novel compounds synthesized from the versatile starting material, 5-chloro-1H-indazole-3-carbaldehyde. The indazole scaffold is a well-established pharmacophore in medicinal chemistry, and derivatives of this core structure are actively being investigated for their potential as anticancer agents. This document summarizes the cytotoxic performance of a series of synthesized indazole derivatives against various cancer cell lines, presenting key quantitative data in a clear, comparative format. Detailed experimental protocols for the cytotoxicity assays employed are also provided to ensure reproducibility and facilitate further research.
Performance Comparison of Synthesized Indazole Derivatives
The cytotoxic activity of newly synthesized indazole derivatives was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound. The results are summarized in the table below.
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | 5-Fluorouracil | Not Specified |
| A549 (Lung Cancer) | >50 | |||
| PC-3 (Prostate Cancer) | >50 | |||
| HepG2 (Hepatoma) | >50 | |||
| HEK-293 (Normal Human Embryonic Kidney) | 33.2 | |||
| 5k | HepG2 (Hepatoma) | 3.32 | 5-Fluorouracil | Not Specified |
| K562 (Chronic Myeloid Leukemia) | 4.16 | |||
| A549 (Lung Cancer) | 7.29 | |||
| PC-3 (Prostate Cancer) | 9.81 | |||
| HEK-293 (Normal Human Embryonic Kidney) | 12.17 |
Note: The synthesis of the above compounds started from 5-bromo-2-fluorobenzonitrile, which was then converted to a 5-bromo-1H-indazol-3-amine intermediate. While not directly synthesized from this compound, these compounds represent structurally related indazole derivatives and their cytotoxic data provides valuable comparative insights into the potential of the indazole scaffold.
Experimental Workflow and Methodologies
The evaluation of the cytotoxic potential of the synthesized compounds typically follows a standardized workflow. This involves the preparation of the test compounds, culturing of cancer cell lines, treatment of the cells with the compounds, and subsequent assessment of cell viability using a colorimetric assay.
A Comparative Guide to the Synthesis Efficiency of 5-chloro-1H-indazole-3-carbaldehyde and Analogues
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-chloro-1H-indazole-3-carbaldehyde is a valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors.[1][2] This guide provides a comparative analysis of the synthesis efficiency of this compound and structurally similar compounds, supported by experimental data.
Comparison of Synthesis Efficiency
The synthesis of 1H-indazole-3-carbaldehydes is effectively achieved through the nitrosation of corresponding indoles.[1][2][3] Direct formylation of the indazole ring at the C3 position using methods like the Vilsmeier-Haack reaction has been reported to be ineffective, necessitating alternative synthetic routes.[4][5] The nitrosation of indoles in a mildly acidic environment has proven to be a high-yielding method for a variety of both electron-rich and electron-deficient indoles.[1][2]
The following table summarizes the synthesis efficiency for this compound and other substituted analogues via the nitrosation of the corresponding indole precursors.
| Compound | Starting Material | Yield (%) | Reaction Time (h) | Reaction Temperature |
| 1H-indazole-3-carbaldehyde | Indole | 99%[1] | 3 | Room Temperature |
| This compound | 5-chloro-indole | 96% [1] | 12 | Room Temperature |
| 5-bromo-1H-indazole-3-carbaldehyde | 5-bromo-indole | 94%[1] | 2 (RT) + 3 (50°C) | Room Temperature to 50°C |
| 5-fluoro-1H-indazole-3-carbaldehyde | 5-fluoro-indole | 87%[1] | 5 | Room Temperature |
| 6-nitro-1H-indazole-3-carbaldehyde | 6-nitro-indole | 77%[3][4] | 1.5 | 20°C |
| 5-NHBoc-1H-indazole-3-carbaldehyde | 5-NHBoc-indole | 78%[1] | 3 | Room Temperature |
| 7-methyl-1H-indazole-3-carbaldehyde | 7-methyl-indole | 72%[1] | 12 | Room Temperature |
| 5-carboxy-1H-indazole-3-carboxaldehyde | 5-carboxy-indole | 62%[5] | 2 | 50°C |
| 5-piperidyl-1H-indazole-3-carboxaldehyde | 5-piperidyl-indole | 15%[1] | 3 | Room Temperature |
As the data indicates, the synthesis of this compound proceeds with excellent yield (96%), comparable to the unsubstituted parent compound (99%) and the 5-bromo analogue (94%).[1] The presence of electron-withdrawing groups such as fluoro and nitro at the 5 and 6 positions, respectively, still allows for high to good yields (87% and 77%).[1][3][4] The reaction appears to be sensitive to the nature of the substituent, with a bulky and electron-donating group like piperidyl at the 5-position leading to a significantly lower yield (15%).[1]
Experimental Protocol: Nitrosation of Indoles
The following is a general experimental protocol for the synthesis of 1H-indazole-3-carbaldehyde derivatives from indoles, adapted from the literature.[1]
Materials:
-
Substituted Indole
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl, 2N)
-
Water
-
Ethyl Acetate (EtOAc)
-
Petroleum Ether
-
Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Preparation of the Nitrosating Mixture: In a flask, dissolve sodium nitrite (4 equivalents) in water. Cool the solution to 0°C in an ice bath. Slowly add 2N aqueous HCl (3.5 equivalents) to the solution while stirring.
-
Reaction: In a separate flask, dissolve the starting indole (1 equivalent) in a suitable solvent. Add the indole solution dropwise to the pre-formed nitrosating mixture at 0°C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction time will vary depending on the substrate (see table above). Monitor the progress of the reaction by thin-layer chromatography (TLC). For less reactive substrates, gentle heating may be required.[1]
-
Work-up: Once the reaction is complete, extract the mixture with ethyl acetate. Wash the combined organic layers with water and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/EtOAc) to obtain the pure 1H-indazole-3-carbaldehyde derivative.[1]
Synthetic Pathway Diagram
The following diagram illustrates the general synthetic pathway for the formation of 1H-indazole-3-carbaldehydes from indoles via nitrosation.
Caption: General synthetic pathway for 1H-indazole-3-carbaldehydes.
References
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
Safety Operating Guide
Navigating the Safe Disposal of 5-chloro-1H-indazole-3-carbaldehyde: A Procedural Guide
For laboratory professionals engaged in research, scientific analysis, and drug development, the meticulous management of chemical waste is a cornerstone of operational safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-chloro-1H-indazole-3-carbaldehyde, ensuring adherence to safety standards and regulatory compliance.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is readily available. The following guidance is based on safety data for structurally similar compounds, such as chlorinated indoles and other indazole derivatives. It is imperative to handle this compound as potentially hazardous and to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols that comply with local, state, and federal regulations.
Immediate Safety and Hazard Considerations
Based on analogous compounds, this compound should be handled with caution. The primary potential hazards are summarized below. All handling of this compound should occur in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat.[1]
| Hazard Classification | Potential Effects |
| Acute Toxicity | May be harmful if swallowed. |
| Skin Corrosion/Irritation | May cause skin irritation.[2] |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[2] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste.[1] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[3]
-
Waste Identification and Segregation:
-
Containerization:
-
Use a designated, compatible, and leak-proof container for collecting the waste.[4] The original container, if in good condition, can be used.
-
The container must be kept tightly sealed except when actively adding waste.[5]
-
Ensure the exterior of the container remains clean and free of contamination.[5]
-
-
Labeling:
-
Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]
-
This area should be under the control of laboratory personnel, away from general traffic, and in a well-ventilated location.[4]
-
It is good practice to store the waste container in secondary containment to prevent spills.[3]
-
-
Disposal Request and Pickup:
Disposal of Contaminated Materials
Any materials that come into contact with this compound, such as gloves, bench paper, and pipette tips, should also be considered hazardous waste and disposed of in the designated solid hazardous waste container.[4]
Empty Container Disposal
Empty containers that previously held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[3] The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container can be managed according to your institution's guidelines for decontaminated glassware or plastic.
Disposal Workflow for this compound
References
Essential Safety and Operational Guide for 5-chloro-1H-indazole-3-carbaldehyde
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-chloro-1H-indazole-3-carbaldehyde. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Chemical Identifier:
-
CAS Number: 102735-84-2
Hazard Identification and Classification
While a complete, universally harmonized GHS classification is not consistently available across all suppliers, the available data and information from structurally similar compounds suggest that this compound should be handled as a hazardous substance. The primary potential hazards are summarized below.
| Hazard Statement | GHS Classification (Potential) | Signal Word | Pictogram (Potential) |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Warning | GHS07 (Exclamation Mark) |
| Causes skin irritation | Skin Irritation (Category 2) | Warning | GHS07 (Exclamation Mark) |
| Causes serious eye irritation | Eye Irritation (Category 2A) | Warning | GHS07 (Exclamation Mark) |
| May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | Warning | GHS07 (Exclamation Mark) |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Protection Type | Recommended Specifications |
| Eye/Face Protection | Wear chemical safety goggles and a face shield. Ensure compliance with OSHA's 29 CFR 1910.133 or European Standard EN166. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber, neoprene) must be worn. Inspect gloves for any signs of degradation or puncture before use. |
| Skin and Body Protection | Wear a lab coat, and consider a chemical-resistant apron and boots for larger quantities or when there is a risk of splashing. |
| Respiratory Protection | For operations that may generate dust or aerosols, use a NIOSH-approved respirator with a particulate filter. |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is crucial for preventing accidents and exposure.
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid powder or preparing solutions.
-
Ensure that safety showers and eyewash stations are readily accessible and in good working order.
Handling Procedures:
-
Avoid the formation of dust and aerosols.[1]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.
-
Avoid contact with skin and eyes.[1]
-
Wash hands thoroughly after handling.
-
Use non-sparking tools to prevent ignition.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from foodstuffs and incompatible materials.[1]
Spill Management and Disposal Plan
Immediate and appropriate response to spills is critical to contain the hazard and prevent environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Assess and Equip: Before attempting cleanup, ensure you are wearing the appropriate PPE as detailed above.
-
Containment: For solid spills, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal. For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or earth), and then collect the absorbed material into a labeled waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleanup materials and contaminated PPE for disposal as hazardous waste.
-
Ventilation: Ventilate the area to disperse any remaining vapors.
Waste Disposal:
-
All waste materials, including the compound itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.
-
Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations. Do not dispose of down the drain or in regular trash.
-
Containers must be tightly sealed and properly labeled before being sent for disposal.
Experimental Workflow for Safe Handling
The following diagram outlines the standard workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
